DA 3003-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
7-chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c16-11-13(18-4-5-19-6-8-22-9-7-19)14(20)10-2-1-3-17-12(10)15(11)21/h1-3,18H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTBDMBBPVNDSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DA3003-2: A Selective Cdc25 Phosphatase Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of DA3003-2 (also known as NSC663285), a selective inhibitor of the Cell Division Cycle 25 (Cdc25) family of dual-specificity phosphatases. Overexpression of Cdc25 phosphatases is a common feature in many human cancers and is often correlated with disease progression, making these enzymes attractive targets for therapeutic intervention.[1][2] DA3003-2 has emerged as a valuable tool for investigating the role of Cdc25 in cell cycle regulation and as a potential starting point for the development of novel anticancer agents.
Core Mechanism of Action
DA3003-2 exerts its biological effects by inhibiting the enzymatic activity of Cdc25 phosphatases. These enzymes are critical regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinases (Cdks). By inhibiting Cdc25, DA3003-2 prevents the activation of key Cdk complexes, leading to cell cycle arrest, primarily at the G2/M transition.[1][3] This mechanism is evidenced by the observed hyperphosphorylation of Cdc2 (Cdk1) at tyrosine 15, a key inhibitory phosphorylation site removed by Cdc25.[1][2][3]
Quantitative Data Summary
The following tables summarize the available quantitative data for DA3003-2 and its closely related regioisomer, DA3003-1 (NSC 663284), for comparative purposes.
Table 1: In Vitro Antiproliferative Activity of DA3003-2
| Cell Line | Cancer Type | Parameter | Value | Reference |
| PC-3 | Prostate Cancer | IC50 | 5 µM | [3] |
Table 2: Comparative Potency of DA3003-2
| Compound | Comparison | Fold Difference | Cell Line | Reference |
| DA3003-2 | vs. NSC 672121 | 2-fold lower IC50 | PC-3 | [1][2] |
Table 3: In Vitro Inhibitory Activity of DA3003-1 (NSC 663284)
| Target | Parameter | Value (nM) | Notes | Reference |
| Cdc25A | IC50 | 29 | [4] | |
| Cdc25B2 | IC50 | 95 | [4] | |
| Cdc25C | IC50 | 89 | [4] | |
| Cdc25A | Ki | 29 | Mixed competitive kinetics | [5][6] |
| Cdc25B(2) | Ki | 95 | Mixed competitive kinetics | [5][6] |
| Cdc25C | Ki | 89 | Mixed competitive kinetics | [5][6] |
Table 4: Selectivity Profile of DA3003-1 (NSC 663284)
| Target | Parameter | Value (µM) | Notes | Reference |
| Vaccinia virus VH1-related (VHR) | IC50 | 4.0 | [4] | |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | None | [4] | |
| Mitogen-activated protein kinase phosphatase (MKP)-1 | Inhibition | None | [4] | |
| Mitogen-activated protein kinase phosphatase (MKP)-3 | Inhibition | None | [4] |
Cellular Effects of DA3003-2
In cell-based assays, DA3003-2 has demonstrated clear effects on cell cycle progression and the phosphorylation status of key cell cycle regulators.
-
Cell Cycle Arrest: Treatment of asynchronous human prostate cancer PC-3 cells with DA3003-2 leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[1][2][3] A concentration of 10 µM was sufficient to induce this arrest after 24 hours.[1][2]
-
Modulation of Cell Cycle Regulators: DA3003-2 treatment results in the hyperphosphorylation of Cdc2 (Cdk1) on tyrosine 15 within both cyclin A and cyclin B1 complexes.[1][2] This is a direct consequence of Cdc25 inhibition. Importantly, DA3003-2 does not appear to affect the protein expression levels of Cdc25s, cyclins, or Cdks, indicating its primary mechanism is the direct inhibition of phosphatase activity.[1][2]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. The following sections outline the methodologies used to characterize DA3003-2.
In Vitro Cdc25 Phosphatase Inhibition Assay
While the specific assay conditions for screening DA3003-2 were not detailed in the provided references, a general protocol for an in vitro phosphatase assay is as follows:
-
Enzyme and Substrate Preparation: Recombinant human Cdc25 protein is purified. A suitable substrate, such as the fluorogenic substrate O-methylfluorescein phosphate (B84403) (OMFP) or a phosphopeptide corresponding to the Cdk sequence surrounding Tyr15, is prepared in assay buffer.
-
Inhibitor Preparation: DA3003-2 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
-
Assay Reaction: The reaction is initiated by mixing the Cdc25 enzyme, the substrate, and varying concentrations of DA3003-2 in a microplate well. The reaction is allowed to proceed at a controlled temperature (e.g., 30°C or 37°C) for a specific time.
-
Detection: The dephosphorylation of the substrate is measured. For OMFP, this involves monitoring the increase in fluorescence. For peptide substrates, this may involve techniques like MALDI-TOF mass spectrometry or antibody-based detection of the dephosphorylated product.
-
Data Analysis: The rate of reaction at each inhibitor concentration is determined. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The antiproliferative efficacy of DA3003-2 was determined using a cell-based MTT assay.[1][2]
-
Cell Seeding: PC-3 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of DA3003-2 (e.g., 0.3-30 µM).[3] Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).[3]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined from the resulting dose-response curve.
Cell Cycle Analysis by Flow Cytometry
To determine the effect of DA3003-2 on cell cycle distribution, flow cytometry is employed.
-
Cell Treatment and Harvesting: PC-3 cells are treated with DA3003-2 (e.g., 5 or 10 µM) or vehicle for a set time (e.g., 24 hours).[1][3] Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol (B145695) while vortexing to prevent clumping.
-
Staining: The fixed cells are washed and then stained with a solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A (to eliminate staining of double-stranded RNA).
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of the DNA dye is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is displayed as a histogram, and cell cycle analysis software is used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on their DNA content. An accumulation of cells in the G2/M peak indicates a G2/M arrest.
Western Blot Analysis for Phospho-Cdc2
To confirm the mechanism of action, the phosphorylation status of Cdc2 is assessed by Western blotting.
-
Protein Extraction: Following treatment with DA3003-2, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
Immunoprecipitation (Optional but recommended): To analyze the phosphorylation status of Cdc2 within specific cyclin complexes, lysates can be subjected to immunoprecipitation using antibodies against cyclin A or cyclin B1.[1][2]
-
SDS-PAGE and Transfer: Equal amounts of protein lysate (or the immunoprecipitated complexes) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for Cdc2 phosphorylated at Tyrosine 15 (P-tyr15 Cdc2). A primary antibody for total Cdc2 or a loading control (e.g., β-actin or GAPDH) should be used on a separate blot or after stripping the first antibody to ensure equal protein loading.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the P-tyr15 Cdc2 signal relative to the total Cdc2 or loading control indicates hyperphosphorylation.
Conclusion
DA3003-2 is a potent and selective inhibitor of Cdc25 phosphatases that effectively induces G2/M cell cycle arrest in cancer cells.[1][3] Its clear mechanism of action, involving the hyperphosphorylation of the Cdc25 substrate Cdc2, makes it a valuable chemical probe for studying cell cycle regulation.[1][2] While the in vivo efficacy of the related compound DA3003-1 was found to be limited by rapid metabolism, the quinolinedione scaffold represents a promising starting point for the development of more stable and effective Cdc25 inhibitors for cancer therapy.[7][8] Further studies are warranted to fully elucidate the selectivity profile of DA3003-2 across all Cdc25 isoforms and to explore its potential in other cancer models.
References
- 1. G2/M accumulation in prostate cancer cell line PC-3 is induced by Cdc25 inhibitor 7-chloro-6-(2-morpholin-4-ylethylamino) quinoline-5, 8-dione (DA 3003-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G2/M accumulation in prostate cancer cell line PC-3 is induced by Cdc25 inhibitor 7-chloro-6-(2-morpholin-4-ylethylamino) quinoline-5, 8-dione (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacology and Antitumor Activity of a Quinolinedione Cdc25 Phosphatase Inhibitor DA3003-1 (NSC 663284) | Anticancer Research [ar.iiarjournals.org]
- 8. Pharmacology and antitumor activity of a quinolinedione Cdc25 phosphatase inhibitor DA3003-1 (NSC 663284) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide on the Antiproliferative Activity of DA-3003-2 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiproliferative activity of the compound 7-chloro-6-(2-morpholin-4-ylethylamino) quinoline-5, 8-dione (DA-3003-2) in cancer cells. This document details its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its evaluation, with a focus on its effects on the PC-3 human prostate cancer cell line.
Core Mechanism of Action
DA-3003-2 is a selective naphthoquinone that functions as a Cdc25 phosphatase inhibitor.[1] Cdc25 phosphatases are crucial regulators of cell cycle progression, and their overexpression is observed in many human cancers, including prostate cancer, where it correlates with disease progression.[1] By inhibiting Cdc25, DA-3003-2 leads to hyperphosphorylation of Cdc2 Tyr¹⁵ in cyclin B₁ and cyclin A complexes.[1] This hyperphosphorylation prevents the activation of the cyclin-Cdk complex, which is necessary for entry into mitosis, thereby inducing cell cycle arrest in the G2/M phase.[1] Notably, DA-3003-2 does not appear to downregulate the protein expression levels of Cdc25s, cyclins, or cyclin-dependent kinases (Cdks).[1]
Quantitative Data Presentation
The antiproliferative efficacy of DA-3003-2 was evaluated in the PC-3 human prostate cancer cell line. The following table summarizes the key quantitative data.
| Compound | Cancer Cell Line | Assay | Endpoint | Value | Reference |
| DA-3003-2 | PC-3 (Human Prostate Cancer) | MTT | IC₅₀ | ~5 µM | [1] |
| NSC 672121 (Congener) | PC-3 (Human Prostate Cancer) | MTT | IC₅₀ | ~10 µM | [1] |
| DA-3003-2 | PC-3 (Human Prostate Cancer) | Cell Cycle Analysis | Cell Cycle Arrest | G2/M phase accumulation at 10 µM (IC₇₀) | [1] |
| NSC 672121 (Congener) | PC-3 (Human Prostate Cancer) | Cell Cycle Analysis | Cell Cycle Arrest | G2/M phase accumulation at 20 µM (IC₇₀) | [1] |
Table 1: Summary of the antiproliferative activity of DA-3003-2 in the PC-3 cancer cell line.
The IC₅₀ value of DA-3003-2 was found to be approximately 5 µM in PC-3 cells, which is two-fold lower than its congener NSC 672121, indicating higher potency.[1] Furthermore, treatment with 10 µM of DA-3003-2, representing its IC₇₀ concentration, resulted in the accumulation of asynchronous PC-3 cells in the G2/M phase of the cell cycle after 24 hours.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
3.1. Cell Culture
-
Cell Line: PC-3 human prostate cancer cells were obtained from the American Type Culture Collection (Bethesda, MD).
-
Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.[1]
3.2. MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was performed to determine the cytotoxicity of DA-3003-2.
-
Cell Seeding: PC-3 cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of DA-3003-2 or the vehicle control.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
3.3. Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: PC-3 cells are treated with DA-3003-2 at the desired concentrations (e.g., 10 µM) for a specific duration (e.g., 24 hours).
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed with PBS and then stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
-
Data Interpretation: The resulting data is displayed as a histogram, where the x-axis represents the DNA content and the y-axis represents the number of cells. Cells in the G1 phase have a 2n DNA content, cells in the G2 and M phases have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n. The percentage of cells in each phase is quantified to determine the effect of the compound on cell cycle progression.
Visualizations
4.1. Experimental Workflow for Antiproliferative Activity Assessment
Caption: Workflow for assessing the antiproliferative activity of DA-3003-2.
4.2. Signaling Pathway of DA-3003-2 in Cancer Cells
Caption: Proposed signaling pathway for DA-3003-2-induced G2/M arrest.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on DA-3003-2 Induced G2/M Cell Cycle Arrest
Abstract
DA-3003-2, a quinoline-5,8-dione derivative, has been identified as a potent inhibitor of the Cell Division Cycle 25 (Cdc25) family of phosphatases. Its activity leads to a significant G2/M phase cell cycle arrest in cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanism underlying DA-3003-2-induced G2/M arrest, presents key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways. This document is intended to serve as a resource for researchers and professionals in oncology and drug development.
Introduction
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. The G2/M checkpoint is a critical control point that ensures cells do not enter mitosis with damaged DNA. Key regulators of this transition include the Cyclin-Dependent Kinase 1 (Cdk1, also known as Cdc2) and its regulatory partner, Cyclin B1. The activity of the Cdk1/Cyclin B1 complex is controlled by phosphorylation events, where the Cdc25 phosphatases play a crucial activating role by removing inhibitory phosphates.
DA-3003-2 (7-chloro-6-(2-morpholin-4-ylethylamino) quinoline-5, 8-dione) is a small molecule inhibitor of Cdc25 phosphatases.[1] By targeting Cdc25, DA-3003-2 effectively blocks the activation of the Cdk1/Cyclin B1 complex, leading to cell cycle arrest at the G2/M transition. This makes it a compound of interest for cancer therapeutic strategies.
Core Mechanism of Action
The primary mechanism by which DA-3003-2 induces G2/M arrest is through the inhibition of Cdc25 phosphatase activity. This leads to the hyperphosphorylation of the Cdk1/Cyclin B complex, rendering it inactive and preventing the cell from entering mitosis.[1]
Key molecular events include:
-
Inhibition of Cdc25: DA-3003-2 directly inhibits the enzymatic activity of Cdc25 phosphatases.
-
Hyperphosphorylation of Cdk1 (Cdc2): The inhibition of Cdc25 prevents the dephosphorylation of the tyrosine 15 (Tyr15) residue on Cdk1.[1] This inhibitory phosphorylation is maintained, keeping the Cdk1/Cyclin B1 complex in an inactive state.
-
G2/M Phase Arrest: The inactive Cdk1/Cyclin B1 complex is unable to phosphorylate downstream targets necessary for mitotic entry, such as lamins and histone H1. Consequently, the cell cycle is halted at the G2/M boundary.[1]
-
No Change in Protein Expression: Studies have shown that DA-3003-2 does not affect the protein expression levels of Cdc25s, cyclins, or cyclin-dependent kinases themselves, indicating its effect is on the enzymatic activity rather than on protein synthesis or degradation.[1]
Data Presentation: Quantitative Analysis
The efficacy of DA-3003-2 has been quantified in various studies. The following tables summarize the key findings in the PC-3 prostate cancer cell line.
Table 1: Cytotoxicity of DA-3003-2 in PC-3 Cells
| Compound | IC50 (μM) | Cell Line |
| DA-3003-2 | ~5 | PC-3 |
| NSC 672121 (Reference Cdc25 inhibitor) | ~10 | PC-3 |
| Data sourced from a study on PC-3 cells.[1] |
Table 2: Effect of DA-3003-2 on Cell Cycle Distribution in PC-3 Cells
| Treatment (24h) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | Value not specified | Value not specified | Value not specified |
| DA-3003-2 (10 μM) | Value not specified | Value not specified | Significant Accumulation[1] |
| While the specific percentages were not detailed in the provided text, treatment with 10 μM DA-3003-2 resulted in a notable accumulation of cells in the G2/M phase.[1] |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the molecular pathway of DA-3003-2 action and a typical experimental workflow for its analysis.
Caption: DA-3003-2 inhibits Cdc25, preventing Cdk1/Cyclin B1 activation.
Caption: Workflow for analyzing DA-3003-2's effects on cancer cells.
Detailed Experimental Protocols
The following are generalized protocols based on standard methodologies cited in the research of Cdc25 inhibitors.[1]
Cell Culture and Drug Treatment
-
Cell Line: PC-3 (human prostate cancer) cells.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded at a desired density and allowed to attach overnight. DA-3003-2, dissolved in DMSO, is added to the culture medium at final concentrations ranging from 1 to 20 μM. A DMSO-only control is run in parallel.
MTT Assay for Cytotoxicity
-
Seed PC-3 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of DA-3003-2 for 24-48 hours.
-
Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%.
Cell Cycle Analysis by Flow Cytometry
-
Culture and treat PC-3 cells with 10 μM DA-3003-2 for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content using a flow cytometer. The percentage of cells in G1, S, and G2/M phases is determined using cell cycle analysis software.
Western Blotting for Protein Phosphorylation
-
Treat cells with DA-3003-2 as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 μg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Anti-phospho-Cdc2 (Tyr15)
-
Anti-Cdc2 (total)
-
Anti-Cyclin B1
-
Anti-β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
DA-3003-2 is a potent Cdc25 inhibitor that effectively induces G2/M cell cycle arrest in cancer cells. Its mechanism of action, centered on the hyperphosphorylation and inactivation of the Cdk1/Cyclin B1 complex, presents a clear rationale for its potential as an anticancer agent.[1] The data and protocols summarized in this guide provide a foundational understanding for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of targeting the G2/M checkpoint with compounds like DA-3003-2. Further studies, including in vivo models and exploration of potential combination therapies, are warranted to fully elucidate its clinical utility.
References
The Role of DA 3003-2 in Prostate Cancer Research: A Technical Overview
Disclaimer: Extensive research did not yield any specific information regarding a compound designated "DA 3003-2" in the context of prostate cancer research. The following guide is a representative example of the requested in-depth technical whitepaper, using the well-documented androgen receptor (AR) inhibitor, Enzalutamide , as a substitute to illustrate the structure, data presentation, and visualizations requested. All data and experimental protocols are based on publicly available research on Enzalutamide.
Introduction
Prostate cancer is a leading cause of cancer-related death in men worldwide. The growth and progression of most prostate cancers are heavily dependent on androgen receptor (AR) signaling. The AR, a ligand-activated transcription factor, plays a crucial role in the development and maintenance of the prostate gland. In prostate cancer, aberrant AR signaling drives tumor growth, proliferation, and survival. Consequently, targeting the AR signaling axis has been a cornerstone of prostate cancer therapy for decades.
This technical guide provides a comprehensive overview of the role of a representative second-generation antiandrogen, exemplified by Enzalutamide, in prostate cancer research. We will delve into its mechanism of action, preclinical and clinical data, and the experimental methodologies used to evaluate its efficacy.
Mechanism of Action
Enzalutamide is a potent, orally available androgen receptor inhibitor that targets multiple steps in the AR signaling pathway. Unlike first-generation antiandrogens, it exhibits a higher binding affinity to the AR and demonstrates efficacy in castration-resistant prostate cancer (CRPC).
The multifaceted mechanism of action of Enzalutamide includes:
-
Inhibition of Androgen Binding: It competitively inhibits the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the ligand-binding domain of the AR.
-
Prevention of Nuclear Translocation: Enzalutamide prevents the translocation of the activated AR from the cytoplasm into the nucleus.
-
Impairment of DNA Binding: It interferes with the binding of the AR to androgen response elements (AREs) on target gene promoters.
-
Inhibition of Coactivator Recruitment: Enzalutamide disrupts the recruitment of coactivator proteins necessary for AR-mediated gene transcription.
This comprehensive inhibition of the AR signaling cascade leads to decreased expression of AR target genes, ultimately resulting in cell cycle arrest, apoptosis, and a reduction in tumor volume.
Caption: Mechanism of Action of Enzalutamide in Prostate Cancer.
Preclinical Data
The antitumor activity of Enzalutamide has been extensively evaluated in various preclinical models of prostate cancer.
In Vitro Studies
Table 1: In Vitro Activity of Enzalutamide in Prostate Cancer Cell Lines
| Cell Line | Androgen Sensitivity | IC50 (nM) for Cell Proliferation | Reference |
| LNCaP | Sensitive | 21 | Scher et al., 2010 |
| VCaP | Sensitive | 35 | Scher et al., 2010 |
| C4-2 | Castration-Resistant | 93 | Scher et al., 2010 |
| LAPC4 | Sensitive | 40 | Tran et al., 2009 |
In Vivo Studies
Table 2: In Vivo Efficacy of Enzalutamide in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Key Findings | Reference |
| LNCaP | Enzalutamide (10 mg/kg/day) | >90 | Tumor regression observed | Tran et al., 2009 |
| VCaP | Enzalutamide (10 mg/kg/day) | ~80 | Delayed tumor growth | Scher et al., 2010 |
| CWR22Rv1 | Enzalutamide (30 mg/kg/day) | ~60 | Efficacy in a castration-resistant model | Tran et al., 2009 |
Experimental Protocols
Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Enzalutamide on prostate cancer cell proliferation.
Methodology:
-
Cell Culture: Prostate cancer cell lines (e.g., LNCaP, VCaP) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Treatment: The following day, the medium is replaced with a medium containing various concentrations of Enzalutamide or vehicle control (DMSO).
-
Incubation: Cells are incubated for 5 days.
-
Quantification: Cell viability is assessed using a CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol. Luminescence is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.
Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of Enzalutamide.
Methodology:
-
Animal Model: Male immunodeficient mice (e.g., NOD/SCID or athymic nude mice) aged 6-8 weeks are used.
-
Cell Implantation: Prostate cancer cells (e.g., 1 x 10^6 LNCaP cells) are suspended in a 1:1 mixture of media and Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored twice weekly using caliper measurements (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 150-200 mm^3), mice are randomized into treatment and control groups.
-
Drug Administration: Enzalutamide is administered daily by oral gavage at the specified dose. The control group receives the vehicle.
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size or after a predetermined duration. Tumor weights are recorded at the end of the study.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis (e.g., t-test or ANOVA) is performed to compare the treatment and control groups.
Caption: Preclinical Experimental Workflows for Enzalutamide Evaluation.
Clinical Data
Enzalutamide has demonstrated significant clinical benefit in patients with both metastatic and non-metastatic castration-resistant prostate cancer (CRPC).
Table 3: Key Phase 3 Clinical Trial Results for Enzalutamide
| Trial Name | Patient Population | Primary Endpoint | Result | Hazard Ratio (95% CI) | Reference |
| AFFIRM | Post-chemotherapy mCRPC | Overall Survival | 18.4 vs. 13.6 months | 0.63 (0.53-0.75) | Scher et al., 2012 |
| PREVAIL | Chemotherapy-naïve mCRPC | Overall Survival & rPFS | 32.4 vs. 30.2 months (OS) | 0.71 (0.60-0.84) | Beer et al., 2014 |
| 20.0 vs. 5.4 months (rPFS) | 0.19 (0.15-0.23) | ||||
| PROSPER | Non-metastatic CRPC | Metastasis-Free Survival | 36.6 vs. 14.7 months | 0.29 (0.24-0.35) | Hussain et al., 2018 |
mCRPC: metastatic castration-resistant prostate cancer; rPFS: radiographic progression-free survival; OS: overall survival.
Conclusion
While no specific information is available for a compound named "this compound," the example of Enzalutamide demonstrates the rigorous preclinical and clinical evaluation required for a targeted therapy in prostate cancer. Enzalutamide has revolutionized the treatment landscape for advanced prostate cancer by effectively inhibiting the androgen receptor signaling pathway, leading to improved survival and quality of life for patients. Future research in prostate cancer will continue to focus on overcoming resistance to AR-targeted therapies and developing novel therapeutic combinations.
DA-3003-2 (NSC663285): A Technical Guide on its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-3003-2 (also known as NSC663285) is a potent and selective small molecule inhibitor of the Cell Division Cycle 25 (Cdc25) family of dual-specificity protein phosphatases. These enzymes are crucial regulators of the cell cycle, and their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of DA-3003-2, with a focus on its role as a cell cycle inhibitor.
Discovery and Development
DA-3003-2 belongs to the quinoline-5,8-dione chemical class. Its discovery originated from a screening effort at the University of Pittsburgh, which aimed to identify novel inhibitors of Cdc25 phosphatases. The initial screening of the National Cancer Institute (NCI) Diversity Set, followed by computational selection from the larger NCI repository, led to the identification of a series of potent quinolinediones.
The lead compound identified in this study was 6-chloro-7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione (NSC 663284). DA-3003-2, or 7-chloro-6-(2-morpholin-4-ylethylamino)quinoline-5,8-dione (NSC663285), is a regioisomer of this lead compound.[1] While NSC 663284 was found to be a highly potent Cdc25 inhibitor, in vitro studies revealed that DA-3003-2 was approximately 3-fold less active against Cdc25B2.[1]
Subsequent research focused on characterizing the biological effects of DA-3003-2, particularly in prostate cancer cell lines where Cdc25 phosphatases are often overexpressed and correlated with disease progression. These studies confirmed its antiproliferative activity and its ability to induce cell cycle arrest. To date, the development of DA-3003-2 has been limited to preclinical in vitro studies, and there is no publicly available information on its advancement into in vivo animal models or human clinical trials.
Mechanism of Action
The primary mechanism of action of DA-3003-2 is the inhibition of Cdc25 phosphatases. Cdc25 enzymes are responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), which are the master regulators of cell cycle progression. By inhibiting Cdc25, DA-3003-2 prevents the activation of key CDKs required for the G2/M transition, leading to cell cycle arrest.
Specifically, DA-3003-2 has been shown to induce hyperphosphorylation of Cdc2 (also known as CDK1) at the inhibitory Tyr15 residue in prostate cancer cells. The phosphorylation of this site is a critical checkpoint that prevents cells from entering mitosis. By maintaining Cdc2 in an inactive, phosphorylated state, DA-3003-2 effectively halts the cell cycle at the G2/M phase.
The proposed mechanism of inhibition for the broader class of quinone-containing Cdc25 inhibitors involves the irreversible oxidation of the catalytically essential cysteine residue within the active site of the phosphatase.
References
Methodological & Application
Application Notes: DA 3003-2 for Induction of G2/M Arrest in PC-3 Prostate Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
DA 3003-2 (also known as NSC663285) is a potent and selective quinoline-5,8-dione based inhibitor of Cdc25 dual-specificity phosphatases.[1] Cdc25 phosphatases are critical regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinase (Cdk) complexes, which drive progression through different cell cycle phases.[2] In many human cancers, including prostate cancer, Cdc25 phosphatases are overexpressed, making them an attractive target for anticancer therapies.[1][3] This document provides detailed protocols for utilizing this compound to study its effects on the human prostate cancer cell line, PC-3. Specifically, it focuses on its antiproliferative activity and its mechanism of inducing cell cycle arrest at the G2/M phase.[3]
Mechanism of Action
This compound exerts its biological effects by inhibiting Cdc25 phosphatase activity. The transition from the G2 to the M (mitosis) phase of the cell cycle is primarily controlled by the Cyclin B1/Cdc2 (Cdk1) complex. For this complex to become active, Cdc2 must be dephosphorylated at the inhibitory Tyrosine 15 (Tyr15) residue, a reaction catalyzed by Cdc25.[1] By inhibiting Cdc25, this compound prevents this dephosphorylation, leading to the accumulation of inactive, hyperphosphorylated Cdc2.[1][3] This inactive state of the Cyclin B1/Cdc2 complex prevents cells from entering mitosis, resulting in a robust cell cycle arrest at the G2/M checkpoint.[1]
Figure 1. Mechanism of this compound-induced G2/M arrest.
Data Presentation
Quantitative data regarding the effects of this compound on PC-3 cells are summarized below.
Table 1: Antiproliferative Activity of this compound on PC-3 Cells
| Compound | Incubation Time (hours) | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | 48 | ~5 | [1] |
IC50 (Half-maximal inhibitory concentration) was determined using an MTT assay.
Table 2: Effect of this compound on PC-3 Cell Cycle Distribution
| Treatment | Concentration (µM) | Incubation Time (hours) | Primary Effect | Reference |
|---|---|---|---|---|
| This compound | 5 - 10 | 24 | G2/M Phase Accumulation | [1] |
A concentration of 10 µM represents an approximate IC70 (70% inhibitory concentration) and causes significant G2/M arrest.[1][3]
Experimental Workflow
The general workflow for investigating the effects of this compound on PC-3 cells involves initial cell culture, treatment with the compound, and subsequent analysis using various assays to determine cytotoxicity, effects on the cell cycle, and changes in protein phosphorylation.
Figure 2. General experimental workflow for this compound studies in PC-3 cells.
Experimental Protocols
PC-3 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing PC-3 human prostate cancer cells.
Materials:
-
PC-3 cell line (ATCC® CRL-1435™)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Cells: Thaw cryopreserved PC-3 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium in a T-75 flask.
-
Maintenance: Culture cells at 37°C in a 5% CO₂ humidified incubator. Change the medium every 2-3 days.
-
Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium. Gently pipette to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh complete growth medium.
Cell Viability (MTT) Assay
This protocol is used to determine the IC50 of this compound on PC-3 cells.[1]
Materials:
-
PC-3 cells in complete growth medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed PC-3 cells into a 96-well plate at a density of 4 x 10³ cells per well in 100 µL of complete growth medium.[1] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium (e.g., from 0.3 to 30 µM).[1] Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (e.g., <0.1% DMSO) wells as a control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[5] Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 540-570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
PC-3 cells and 6-well plates
-
This compound stock solution
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[6][7]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed PC-3 cells in 6-well plates. Once they reach ~60-70% confluency, treat them with the desired concentrations of this compound (e.g., 5 µM, 10 µM) and a vehicle control for 24 hours.[1]
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium. Combine all cells from each well into a separate 15 mL conical tube.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol drop-wise to fix the cells.[6] Incubate on ice for at least 30 minutes or store at 4°C for up to several weeks.[6]
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes. Discard the ethanol and wash the pellet twice with PBS.[6]
-
Resuspend the cell pellet in 400-500 µL of PI/RNase A staining solution.[6]
-
Incubate at room temperature in the dark for 15-30 minutes.[8]
-
Flow Cytometry: Analyze the samples on a flow cytometer, recording at least 10,000 events per sample. Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for p-Cdc2 (Tyr15)
This protocol is used to detect the hyperphosphorylation of Cdc2 at Tyr15, a direct molecular consequence of Cdc25 inhibition by this compound.[1]
Materials:
-
Treated PC-3 cell pellets
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Cdc2 (Tyr15), anti-total-Cdc2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat PC-3 cells with this compound (e.g., 10 µM) for a short duration (e.g., 1 hour).[1] Wash the treated cells with ice-cold PBS and lyse them on ice using lysis buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Clear the lysates by centrifugation (e.g., 13,000 x g for 30 min at 4°C).[1] Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[9] Incubate the membrane with the primary antibody (e.g., anti-p-Cdc2 Tyr15) diluted in blocking buffer, typically overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST for 10 minutes each.[9] Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1]
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and reprobed with antibodies for total-Cdc2 and a loading control like β-actin.
References
- 1. G2/M accumulation in prostate cancer cell line PC-3 is induced by Cdc25 inhibitor 7-chloro-6-(2-morpholin-4-ylethylamino) quinoline-5, 8-dione (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G2/M accumulation in prostate cancer cell line PC-3 is induced by Cdc25 inhibitor 7-chloro-6-(2-morpholin-4-ylethylamino) quinoline-5, 8-dione (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. asiaandro.com [asiaandro.com]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. docs.research.missouri.edu [docs.research.missouri.edu]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for Inducing G2/M Arrest with DA-3003-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-3003-2 (also known as NSC663285) is a potent and selective inhibitor of the Cdc25 family of dual-specificity phosphatases.[1] These phosphatases are crucial regulators of cell cycle progression, and their overexpression is a common feature in a variety of human cancers, correlating with disease progression.[1][2] DA-3003-2 exerts its antiproliferative effects by inducing cell cycle arrest at the G2/M checkpoint, making it a valuable tool for cancer research and a potential candidate for therapeutic development.[1]
This document provides detailed application notes and protocols for utilizing DA-3003-2 to induce G2/M arrest in cancer cell lines in vitro. The methodologies described herein are based on published research and are intended to serve as a comprehensive guide for laboratory investigation.
Mechanism of Action
DA-3003-2 selectively inhibits Cdc25 phosphatases, which are responsible for dephosphorylating and activating cyclin-dependent kinase 1 (Cdk1, also known as Cdc2). Specifically, Cdc25 removes inhibitory phosphates from Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) of Cdk1. The inhibition of Cdc25 by DA-3003-2 leads to the accumulation of hyperphosphorylated, inactive Cdk1/Cyclin B1 complexes.[1] This prevents the cell from entering mitosis, resulting in a G2/M phase arrest.[1]
Caption: Signaling pathway of DA-3003-2-induced G2/M arrest.
Data Presentation
The following table summarizes the quantitative data from a study on DA-3003-2-induced G2/M arrest in the PC-3 human prostate cancer cell line.
| Cell Line | DA-3003-2 Concentration (µM) | Incubation Time (hours) | Percentage of Cells in G2/M Phase (%) |
| PC-3 | 0 (Control) | 24 | ~15 |
| PC-3 | 5 | 24 | Increased |
| PC-3 | 10 | 24 | Significantly Increased[1] |
Note: The IC50 of DA-3003-2 in PC-3 cells was determined to be approximately 5 µM after 48 hours of treatment.[1]
Experimental Protocols
The following are detailed protocols for inducing and analyzing G2/M arrest using DA-3003-2.
Caption: General experimental workflow for studying DA-3003-2 effects.
Protocol 1: Induction of G2/M Arrest with DA-3003-2
This protocol describes the treatment of a cancer cell line with DA-3003-2 to induce G2/M phase arrest.
Materials:
-
Cancer cell line of interest (e.g., PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
DA-3003-2 (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well plates or other suitable culture vessels
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting. Incubate overnight to allow for cell attachment.
-
DA-3003-2 Stock Solution: Prepare a stock solution of DA-3003-2 in DMSO. For example, dissolve DA-3003-2 in DMSO to a final concentration of 10 mM. Store the stock solution at -20°C.
-
Treatment: The following day, treat the cells with the desired concentrations of DA-3003-2 by diluting the stock solution in complete culture medium. For PC-3 cells, concentrations of 5 µM and 10 µM have been shown to be effective.[1] A vehicle control (DMSO) at the same final concentration as the highest DA-3003-2 concentration used should be included.
-
Incubation: Incubate the treated cells for the desired period. A 24-hour incubation has been shown to be effective for inducing G2/M arrest in PC-3 cells.[1]
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., cell cycle analysis by flow cytometry or protein analysis by Western blot).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Harvested cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Centrifuge the harvested cells at 500 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to gate the cell populations and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
-
Protocol 3: Western Blot Analysis of Phospho-Cdc2 (Tyr15)
This protocol describes the detection of the key mechanistic marker, phosphorylated Cdc2 at Tyr15, by Western blotting.
Materials:
-
Harvested cells from Protocol 1
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Cdc2 (Tyr15)
-
Mouse or rabbit anti-total Cdc2
-
Loading control antibody (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the harvested cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Cdc2 (Tyr15), total Cdc2, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels. An increase in the ratio of phospho-Cdc2 (Tyr15) to total Cdc2 is expected with DA-3003-2 treatment.[1]
-
References
Application Notes and Protocols for DA-3003-2 Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and handling of a stable stock solution of DA-3003-2 using Dimethyl Sulfoxide (DMSO). Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction to DA-3003-2
DA-3003-2 (also known as NSC663285) is a potent and selective inhibitor of the Cdc25 dual-specificity protein phosphatases.[1][2][3] These enzymes are critical regulators of the cell cycle, and their overexpression is common in various cancers.[4] DA-3003-2 exerts its antiproliferative effects by inducing cell cycle arrest at the G2/M phase, making it a compound of interest in cancer research, particularly for prostate cancer.[1] The mechanism of action involves the inhibition of Cdc25, which leads to an increase in the phosphorylation of Tyr15 on Cdc2.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of DA-3003-2 is essential for its proper handling and storage.
| Property | Value | Reference |
| Synonyms | NSC 663285 | |
| Molecular Formula | C₁₅H₁₆ClN₃O₃ | |
| Molecular Weight | 321.8 g/mol | |
| Appearance | Solid | N/A |
| Solubility in DMSO | 20 mg/mL | |
| Solubility in DMF | 30 mg/mL |
Protocol for Preparing a 10 mM DA-3003-2 Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of DA-3003-2 in DMSO.
Materials:
-
DA-3003-2 powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of DA-3003-2 powder to room temperature to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of DA-3003-2 powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.218 mg of DA-3003-2.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the DA-3003-2 powder. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light and moisture.
Calculation for a 10 mM Stock Solution:
-
Molecular Weight (MW) of DA-3003-2 = 321.8 g/mol
-
To make a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mM x Volume (mL) x 0.3218
-
Experimental Applications and Considerations
DA-3003-2 is utilized in various cell-based assays to study its effects on cell proliferation and the cell cycle.
| Application | Typical Concentration Range | Key Findings | Reference |
| Antiproliferative Assay | 0.3-30 µM | IC₅₀ of 5 µM in PC-3 cells after 48 hours. | |
| Cell Cycle Analysis | 5-20 µM | Induces G2/M phase arrest in PC-3 cells. | |
| Western Blotting | 5-10 µM | Increases the expression of phosphorylated Tyr15 on Cdc2. |
Important Considerations:
-
Solvent Effects: DMSO can have biological effects on its own, especially at higher concentrations. It is crucial to include a vehicle control (DMSO alone at the same final concentration) in all experiments.
-
Working Dilutions: Prepare fresh working dilutions from the frozen stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.
-
Stability in Media: The stability of DA-3003-2 in cell culture media should be considered, especially for long-term experiments.
Signaling Pathway of DA-3003-2
The following diagram illustrates the mechanism of action of DA-3003-2 in inducing G2/M cell cycle arrest.
References
Application Notes and Protocols: DA 3003-2 Solubility and Stability in Culture Medium
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA 3003-2, also known as NSC663285, is a potent and selective inhibitor of the Cdc25 family of dual-specificity protein phosphatases.[1][2][3][4] By targeting Cdc25, this compound induces cell cycle arrest at the G2/M phase, making it a compound of interest in cancer research, particularly for prostate cancer.[1][2][5] For researchers conducting in vitro studies, understanding the solubility and stability of this compound in cell culture medium is critical for ensuring accurate and reproducible experimental results. These application notes provide a summary of known solubility and stability data, along with detailed protocols for preparing stock solutions and assessing the solubility and stability of this compound in your specific culture medium.
Data Presentation
The following tables summarize the available quantitative data on the solubility and recommended storage of this compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | 150 mg/mL (466.19 mM) | Requires ultrasonic treatment to dissolve[5] |
| 20 mg/mL | - | |
| N,N-Dimethylformamide (DMF) | 30 mg/mL | - |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 3.75 mg/mL (11.65 mM) | Clear solution, suitable for in vivo studies[5] |
Table 2: Stability of this compound Stock Solutions
| Storage Temperature | Solvent | Duration | Notes |
| -80°C | DMSO | 6 months | Sealed storage, away from moisture and light[1][5] |
| -20°C | DMSO | 1 month | Sealed storage, away from moisture and light[1][5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 321.76 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.22 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the weighed this compound. For a 10 mM solution, if you weighed 3.22 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Sonication: If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.[5]
-
Sterilization (Optional): If required for your specific application, filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][5]
Protocol 2: Determination of this compound Solubility in Culture Medium
This protocol provides a general method to determine the maximum soluble concentration of this compound in a specific cell culture medium (e.g., DMEM, RPMI-1640).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or 96-well plate
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the cell culture medium. For example, in a 96-well plate, add 100 µL of culture medium to each well. Then, add 2 µL of the 10 mM stock solution to the first well to get a 200 µM solution. Serially dilute this down the plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a set period (e.g., 2 hours) to allow the compound to dissolve and equilibrate.
-
Visual Inspection: After incubation, carefully inspect each well under a microscope for any signs of precipitation. The highest concentration that remains a clear solution is the approximate maximum soluble concentration under those conditions.
-
Quantitative Analysis (Optional): For a more precise determination, the supernatant from each dilution can be analyzed by HPLC or a similar quantitative method to measure the concentration of the dissolved compound.
Protocol 3: Assessment of this compound Stability in Culture Medium
This protocol outlines a method to evaluate the stability of this compound in culture medium over time.
Materials:
-
This compound stock solution
-
Cell culture medium of interest
-
Sterile tubes
-
Incubator (37°C, 5% CO2)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Test Solution: Prepare a solution of this compound in the culture medium at a concentration below its determined solubility limit.
-
Time-Course Incubation: Aliquot the test solution into several sterile tubes. Place the tubes in a 37°C, 5% CO2 incubator.
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
Sample Analysis: Immediately analyze the concentration of this compound in the collected sample using a validated analytical method like HPLC-UV or LC-MS.
-
Data Analysis: Plot the concentration of this compound as a function of time. A decrease in concentration over time indicates degradation of the compound. The half-life (t1/2) of the compound in the medium can be calculated from this data.
Visualizations
Caption: Workflow for determining the solubility of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: this compound inhibits Cdc25, leading to G2/M cell cycle arrest.
References
Application Notes and Protocols for Measuring DA 3003-2 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA 3003-2 is a potent and selective inhibitor of the Cdc25 family of dual-specificity phosphatases.[1][2] These enzymes are crucial regulators of the cell cycle, and their overexpression is implicated in a variety of human cancers, including prostate cancer.[1] this compound exerts its antiproliferative effects by inducing cell cycle arrest at the G2/M phase. This is achieved through the inhibition of Cdc25, which leads to the sustained inhibitory phosphorylation of cyclin-dependent kinase 1 (Cdk1), also known as Cdc2, at the Tyr15 residue.[1] Consequently, the Cdk1/Cyclin B complex remains inactive, preventing mitotic entry.
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound. The described methods will enable researchers to assess its impact on cell viability, cell cycle progression, and the specific molecular mechanism of Cdk1/Cdc2 phosphorylation.
Data Presentation
The following tables summarize quantitative data for the activity of this compound in the PC-3 human prostate cancer cell line.
| Parameter | Cell Line | Value | Reference |
| IC50 (Antiproliferative Activity) | PC-3 | 5 µM | |
| Cell Cycle Arrest | PC-3 | G2/M phase accumulation at 10 µM | |
| Key Biomarker Modulation | PC-3 | Increased Phospho-Cdc2 (Tyr15) |
Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound. Under normal conditions, Cdc25 phosphatases dephosphorylate Cdk1 (Cdc2), leading to its activation and allowing the cell to proceed from the G2 to the M phase of the cell cycle. This compound inhibits Cdc25, which results in the accumulation of phosphorylated, inactive Cdk1 and subsequent G2/M arrest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the antiproliferative IC50 value of this compound.
Experimental Workflow:
Materials:
-
PC-3 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed PC-3 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log concentration of this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Experimental Workflow:
References
Application Notes and Protocols for Western Blot Analysis of Phosphorylated Cdc2 (Tyr15) Following DA 3003-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of Cdc2 phosphorylation at tyrosine 15 (P-tyr15 Cdc2) in response to treatment with DA 3003-2, a selective Cdc25 phosphatase inhibitor. This guide is intended for professionals in research and drug development investigating cell cycle regulation and the effects of potential therapeutic agents.
Introduction
This compound is a potent and selective inhibitor of Cdc25 phosphatases, which are key regulators of cell cycle progression.[1][2] By inhibiting Cdc25, this compound prevents the dephosphorylation of cyclin-dependent kinase 1 (Cdc2), also known as CDK1, at the inhibitory tyrosine 15 residue.[3][4] This leads to the accumulation of hyperphosphorylated, inactive Cdc2, resulting in a cell cycle arrest at the G2/M phase.[3][5] The analysis of P-tyr15 Cdc2 levels by Western blot is a crucial method to elucidate the mechanism of action of this compound and similar compounds. Phosphorylation of Cdc2 at Tyr15 is a critical event that inhibits its kinase activity, thereby preventing entry into mitosis.[6][7][8]
This document outlines the signaling pathway affected by this compound, a detailed workflow for the Western blot analysis of P-tyr15 Cdc2, and the expected outcomes based on available research data.
Signaling Pathway and Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 383907-47-9|DC Chemicals [dcchemicals.com]
- 3. G2/M accumulation in prostate cancer cell line PC-3 is induced by Cdc25 inhibitor 7-chloro-6-(2-morpholin-4-ylethylamino) quinoline-5, 8-dione (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G2/M accumulation in prostate cancer cell line PC-3 is induced by Cdc25 inhibitor 7-chloro-6-(2-morpholin-4-ylethylamino) quinoline-5, 8-dione (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How tyrosine 15 phosphorylation inhibits the activity of cyclin-dependent kinase 2-cyclin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spidrak.freeshell.org [spidrak.freeshell.org]
- 8. Phospho-cdc2 (Tyr15) Matched Antibody Pair (#81991) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Note: Analyzing Cell Cycle Arrest Induced by DA 3003-2 Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell cycle progression is a tightly regulated process that is fundamental to cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making its components attractive targets for therapeutic intervention. DA 3003-2 is a potent and selective inhibitor of Cdc25 phosphatases, key regulators of cell cycle transitions.[1][2][3][4][5] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining.
This compound has been shown to induce cell cycle arrest at the G2/M phase by inhibiting Cdc25, which leads to the hyperphosphorylation of Cdc2.[1][6][7] Flow cytometry is a powerful technique to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.[8][9] This method allows for the precise determination of the percentage of cells in the G0/G1, S, and G2/M phases, providing valuable insights into the antiproliferative activity of compounds like this compound.[1]
Principle of Cell Cycle Analysis
The principle of this assay is based on the stoichiometric binding of the fluorescent dye, propidium iodide (PI), to the DNA of permeabilized cells.[8][10] The fluorescence intensity of the stained cells is directly proportional to their DNA content.[8][10]
-
G0/G1 phase: Cells have a normal diploid (2N) DNA content.
-
S phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.
-
G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication before mitosis.
By analyzing the fluorescence distribution of a cell population using a flow cytometer, a histogram can be generated that displays the percentage of cells in each phase of the cell cycle.[11] Treatment with a cell cycle inhibitor like this compound is expected to cause an accumulation of cells in a specific phase, in this case, the G2/M phase.[1][6]
Signaling Pathway of this compound Induced Cell Cycle Arrest
Caption: this compound inhibits Cdc25, preventing the activation of the Cyclin B/Cdk1 complex and leading to G2/M phase cell cycle arrest.
Experimental Protocols
This section provides a detailed methodology for treating cells with this compound and subsequent analysis of the cell cycle by flow cytometry.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| PC-3 human prostate cancer cells | ATCC | CRL-1435 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (B12071052) | Gibco | 15140122 |
| This compound | MedChemExpress | HY-100353 |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D2650 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| 70% Ethanol (B145695), ice-cold | Fisher Scientific | AC615090010 |
| RNase A (DNase-free) | Thermo Fisher Scientific | EN0531 |
| Propidium Iodide (PI) | Thermo Fisher Scientific | P3566 |
| Flow Cytometry Tubes | Falcon | 352054 |
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis using flow cytometry after treatment with this compound.
Detailed Protocol
1. Cell Culture and Treatment: a. Culture PC-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[6] b. Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting. c. Prepare a stock solution of this compound in DMSO. d. Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10 µM) for a specified time (e.g., 24 hours).[6] Ensure the final DMSO concentration is less than 0.1% in all wells, including the vehicle control.
2. Cell Harvesting: a. Aspirate the culture medium and wash the cells once with PBS. b. Add 1 mL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach. c. Neutralize the trypsin with 2 mL of complete culture medium. d. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[10] e. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
3. Fixation: a. While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube.[10][12] This prevents cell clumping. b. Incubate the cells on ice or at 4°C for at least 30 minutes.[10] Cells can be stored in 70% ethanol at 4°C for several days.[10][12]
4. Staining: a. Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes.[10] b. Carefully decant the ethanol without disturbing the cell pellet. c. Wash the cells twice with 3 mL of PBS, centrifuging after each wash.[10] d. Resuspend the cell pellet in 500 µL of PI/RNase staining solution. A common staining solution recipe is:
- 50 µg/mL Propidium Iodide
- 100 µg/mL RNase A
- 0.1% Triton X-100 in PBS e. Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[12][13]
5. Flow Cytometry Acquisition: a. Analyze the samples on a flow cytometer. b. Use a low flow rate for optimal data acquisition.[10] c. Collect data for at least 10,000-20,000 events per sample.[10] d. Set the instrument to measure the fluorescence in the linear scale.[10] e. Use pulse processing (e.g., plotting fluorescence area vs. fluorescence width) to exclude cell doublets and aggregates from the analysis.[14]
Data Presentation and Analysis
The data obtained from the flow cytometer can be analyzed using appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.[13][15]
Expected Results with this compound Treatment
Treatment of cancer cells, such as PC-3, with an effective concentration of this compound is expected to result in a significant increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phases, when compared to the vehicle-treated control cells.[6]
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data from a cell cycle analysis experiment.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control (DMSO) | 0 | (Value ± SD) | (Value ± SD) | (Value ± SD) |
| This compound | 5 | (Value ± SD) | (Value ± SD) | (Value ± SD) |
| This compound | 10 | (Value ± SD) | (Value ± SD) | (Value ± SD) |
Data should be presented as the mean ± standard deviation from at least three independent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| High CV of G0/G1 peak | - Inconsistent staining- Cell clumping- High flow rate | - Ensure thorough mixing during staining- Filter cell suspension through a nylon mesh- Use a lower flow rate during acquisition[10][16] |
| Broad S-phase peak | - Asynchronous cell population- Apoptotic cells | - This is expected in a proliferating population- A sub-G1 peak may indicate apoptosis |
| Debris in the sample | - Cell death- Harsh sample preparation | - Gate out debris based on forward and side scatter- Handle cells gently during harvesting and washing |
| Low cell count | - Low seeding density- Cell loss during washes | - Increase initial cell number- Be careful when decanting supernatants |
Conclusion
This application note provides a comprehensive protocol for utilizing flow cytometry to analyze the effects of the Cdc25 inhibitor, this compound, on the cell cycle. By following this detailed methodology, researchers can effectively quantify the induction of G2/M arrest and gain valuable insights into the mechanism of action of this and other potential anti-cancer compounds. The use of clear data presentation and appropriate analysis will ensure robust and reproducible results, aiding in the drug development process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound|383907-47-9|COA [dcchemicals.com]
- 4. This compound|CAS 383907-47-9|DC Chemicals [dcchemicals.com]
- 5. This compound | CAS 383907-47-9 | TargetMol | Biomol.com [biomol.com]
- 6. G2/M accumulation in prostate cancer cell line PC-3 is induced by Cdc25 inhibitor 7-chloro-6-(2-morpholin-4-ylethylamino) quinoline-5, 8-dione (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. docs.research.missouri.edu [docs.research.missouri.edu]
- 9. nanocellect.com [nanocellect.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. unmc.edu [unmc.edu]
- 15. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 16. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols: Determination of the IC50 Value of DA-3003-2 using an MTT Assay
Audience: This document is intended for researchers, scientists, and drug development professionals involved in in-vitro pharmacology and oncology research.
Introduction: DA-3003-2 is a potent and selective inhibitor of the Cdc25 phosphatase family, which plays a crucial role in cell cycle progression.[1][2][3] By inhibiting Cdc25, DA-3003-2 can induce cell cycle arrest, typically at the G2/M phase, leading to an anti-proliferative effect in cancer cells.[1][2] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. This document provides a detailed protocol for determining the IC50 value of DA-3003-2 in a relevant cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.
Principle of the MTT Assay: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into insoluble purple formazan (B1609692) crystals. This reduction is carried out by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase, in viable cells. The resulting formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Caption: Principle of the MTT colorimetric assay.
Experimental Protocols
Based on published data demonstrating its efficacy, the human prostate cancer cell line PC-3 is a suitable model for this assay.
Materials and Reagents
| Reagent/Material | Specification |
| Cell Line | PC-3 (Human Prostate Adenocarcinoma) |
| Compound | DA-3003-2 |
| Cell Culture Medium | F-12K Medium with 10% Fetal Bovine Serum (FBS) & 1% Penicillin-Streptomycin (B12071052) |
| MTT Reagent | 5 mg/mL in sterile PBS |
| Solubilization Solution | Dimethyl Sulfoxide (DMSO) |
| Other Reagents | Phosphate-Buffered Saline (PBS), Trypsin-EDTA |
| Equipment & Consumables | 96-well flat-bottom plates, CO2 incubator, Spectrophotometer, Serological pipettes, Micropipettes and tips |
Step-by-Step Protocol
The overall workflow for the experiment is depicted below.
Caption: Experimental workflow for IC50 determination.
1. Cell Seeding (Day 1):
-
Culture PC-3 cells in F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO2 incubator.
-
Harvest cells that are in the logarithmic growth phase (approximately 70-80% confluent).
-
Perform a cell count and check for viability (should be >95%).
-
Dilute the cells in fresh medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Include wells for "no-cell" controls (medium only) to measure background absorbance.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
2. Compound Preparation and Treatment (Day 2):
-
Prepare a 10 mM stock solution of DA-3003-2 in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. A suggested range to test would be one that brackets the known IC50 of 5 µM (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).
-
Include a "vehicle control" group that is treated with the same concentration of DMSO as the highest drug concentration well.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective concentrations of DA-3003-2.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
3. MTT Assay (Day 4):
-
After the 48-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals at the bottom.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
4. Data Acquisition:
-
Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.
-
A reference wavelength of 630 nm can be used to subtract background absorbance from fingerprints or cell debris.
Data Presentation and Analysis
Summary of Experimental Parameters
| Parameter | Value/Condition |
| Cell Seeding Density | 5,000 cells/well |
| Initial Incubation | 24 hours |
| Drug Treatment Duration | 48 hours |
| MTT Incubation | 4 hours |
| Final DMSO Volume | 150 µL/well |
| Absorbance Wavelength | 570 nm |
Data Analysis Steps
-
Correct Absorbance: Subtract the average absorbance of the "no-cell" control wells from all other absorbance readings.
-
Corrected Absorbance = Absorbance (sample) - Absorbance (no-cell control)
-
-
Calculate Percent Viability: Normalize the data to the vehicle control to determine the percentage of cell viability at each drug concentration.
-
% Viability = (Corrected Absorbance (treated) / Corrected Absorbance (vehicle control)) x 100
-
-
Determine IC50: Plot the percent viability against the logarithm of the DA-3003-2 concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism or Microsoft Excel to fit a sigmoidal dose-response curve. The IC50 is the concentration of DA-3003-2 that results in a 50% reduction in cell viability.
References
Application Notes and Protocols: Long-Term Storage of DA 3003-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the recommended long-term storage conditions for the Cdc25 inhibitor, DA 3003-2 (also known as NSC663285), to ensure its stability and efficacy for research purposes. The following information is a synthesis of publicly available data from various suppliers and general best practices for the handling of small molecule inhibitors.
Introduction
This compound is a potent and selective inhibitor of Cdc25 phosphatases, demonstrating antiproliferative activity by inducing cell cycle arrest at the G2/M phase.[1] Proper storage and handling are critical to maintain the integrity and activity of this compound for reproducible experimental results.
Recommended Long-Term Storage Conditions
The recommended storage conditions for this compound can vary slightly between suppliers. The following table summarizes the available quantitative data for the storage of this compound as a solid and in solution.
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid (Powder) | -20°C | Up to 2 years | Store desiccated.[2] |
| +4°C | Not specified | --- | |
| 2-8°C | Not specified | --- | |
| Stock Solution | -80°C | Up to 6 months | Sealed, away from moisture and light.[1] |
| -20°C | Up to 1 month | Sealed, away from moisture and light.[1][2] | |
| -20°C (in Ethanol) | Up to 6 months | --- |
Note: For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use. To avoid repeated freeze-thaw cycles of stock solutions, it is advisable to aliquot the solution into single-use volumes.
Experimental Protocol: Long-Term Stability Assessment of this compound
While a specific, publicly available, detailed stability study protocol for this compound was not found, the following is a representative protocol based on general guidelines for small molecule stability testing. This protocol can be adapted and optimized for specific laboratory conditions and analytical methods.
3.1. Objective
To evaluate the stability of this compound under various storage conditions over an extended period.
3.2. Materials
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Anhydrous, high-purity Ethanol
-
Vials (amber glass or other light-protecting material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mass Spectrometer (MS)
-
pH meter
-
Incubators/environmental chambers
3.3. Methods
3.3.1. Sample Preparation
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 50 mM).
-
Aliquot the stock solution into multiple light-protected vials.
-
Prepare a separate set of samples by dissolving this compound in ethanol.
-
A set of vials containing the solid compound should also be prepared.
3.3.2. Storage Conditions
Store the prepared samples under the following conditions:
-
Long-Term Storage:
-
-80°C
-
-20°C
-
4°C
-
25°C / 60% Relative Humidity (RH)
-
-
Accelerated Stability:
-
40°C / 75% Relative Humidity (RH)
-
3.3.3. Testing Schedule
Samples should be pulled from each storage condition at the following time points for analysis:
-
Time 0 (initial analysis)
-
Long-Term Storage: 1, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated Stability: 1, 3, and 6 months.
3.3.4. Analytical Methods
At each time point, the following analyses should be performed:
-
Visual Inspection: Observe for any changes in color, clarity, or precipitation.
-
Purity Assessment by HPLC:
-
Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
-
Quantify the purity of this compound and the presence of any impurities.
-
-
Identity Confirmation by Mass Spectrometry: Confirm the identity of the parent compound and characterize any significant degradation products.
-
Concentration Determination: For solutions, determine the concentration of this compound to assess for any loss of compound.
3.4. Acceptance Criteria
The stability of this compound is considered acceptable if the following criteria are met:
-
No significant change in physical appearance.
-
Purity remains within a pre-defined specification (e.g., ≥98%).
-
No single degradation product exceeds a specified limit (e.g., >0.5%).
-
The concentration of the solution remains within a specified range (e.g., ±10% of the initial concentration).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the recommended storage and handling workflow for this compound.
Caption: Recommended storage and experimental workflow for this compound.
Caption: Logical workflow for a long-term stability study of this compound.
References
Troubleshooting & Optimization
Technical Support Center: DA 3003-2 Aerosol Particle Analyzer
Welcome to the technical support center for the DA 3003-2 Aerosol Particle Analyzer. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot unexpected results and common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal warm-up time for the this compound before starting an experiment?
A1: For optimal performance and stable readings, the this compound requires a warm-up period of at least 30 minutes. This allows the laser diode and photodetectors to reach a stable operating temperature, minimizing drift in measurements.
Q2: How often should the internal filters be cleaned or replaced?
A2: We recommend inspecting the zero-count filter and the inlet filter every 3 months. For environments with high particulate loads, inspection should be performed monthly. Replace the filters if they appear discolored or if you are unable to achieve a zero-particle count during a purge check.
Q3: Can I use a different sheath gas than the recommended high-purity nitrogen?
A3: Using a sheath gas other than high-purity nitrogen can affect the instrument's performance and calibration. Alternative gases may have different refractive indices and could introduce contaminants, leading to inaccurate particle sizing and counts. Use of unapproved gases may also void the warranty.
Q4: What should I do if the control software freezes or becomes unresponsive?
A4: First, wait for up to two minutes to see if the software resumes normal operation. If not, close the application through the operating system's task manager. Before restarting the software, power cycle the this compound instrument. If the problem persists, consider reinstalling the control software and ensuring the communication cable is securely connected.
Troubleshooting Guides
Issue 1: Unexpected Spikes or High Particle Counts in a Clean Environment
Question: Why am I observing sudden, high particle concentration readings when sampling from a HEPA-filtered environment?
Answer: Unexpected particle spikes in a clean environment are often due to internal contamination, air leaks, or electronic noise. Follow these steps to diagnose the issue:
-
Perform a Zero-Count Test:
-
Ensure a zero-count filter is securely attached to the inlet.
-
Run the "Purge and Zero Count" protocol from the software.
-
The particle count should drop to less than 5 particles/liter within 10 minutes. If it remains high, this suggests internal contamination of the optics.
-
-
Check for System Leaks:
-
Inspect all tubing and connections from the sampling point to the instrument inlet for any loose fittings or cracks.
-
Ensure the sample inlet is securely fastened to the instrument.
-
-
Isolate Electronic Noise:
-
Ensure the this compound is connected to a stable power source, preferably with a dedicated uninterruptible power supply (UPS).
-
Check that other high-power electronic equipment are not in close proximity to the analyzer.
-
Issue 2: "Flow Rate Error" Message on the Display
Question: The instrument is displaying a "Flow Rate Error" and has stopped the measurement. How can I resolve this?
Answer: A flow rate error indicates that the instrument cannot maintain the set sample or sheath flow rates. This is typically caused by a blockage or a pump malfunction.
Troubleshooting Steps:
-
Check for Blockages:
-
Inspect the sample inlet tubing for any visible obstructions or kinks.
-
Disconnect the tubing from the inlet and run a flow check. If the error disappears, the blockage is in your sampling line.
-
-
Inspect Internal Pump:
-
Listen for the audible sound of the pump running. If there is no sound, there may be an issue with the pump's power supply or the pump itself.
-
The software's diagnostic panel provides real-time flow rate readings. Check if the readings are fluctuating wildly or are at zero.
-
A troubleshooting workflow for this issue is provided below.
Caption: Troubleshooting workflow for a "Flow Rate Error".
Data Interpretation Issues
Issue 3: Discrepancy Between this compound Data and a Reference Instrument
Question: My this compound is showing consistently lower/higher particle concentrations compared to our calibrated reference instrument. What could be the cause?
Answer: Discrepancies in measurements can arise from several factors, including calibration drift, incorrect experimental setup, or differences in particle detection principles.
Data Comparison Table:
The table below shows a typical scenario where the this compound readings deviate from a reference instrument when measuring a standardized 100 nm polystyrene latex (PSL) sphere aerosol.
| Parameter | Reference Instrument | This compound (Expected) | This compound (Erroneous) | Potential Cause of Error |
| Modal Particle Diameter (nm) | 100 ± 2 | 98 - 102 | 115 ± 3 | Incorrect refractive index set in software; laser requires alignment. |
| Total Concentration (particles/cm³) | 1.5 x 10⁴ | 1.4 - 1.6 x 10⁴ | 0.8 x 10⁴ | Partial blockage in sample line; incorrect sample flow rate. |
| Geometric Standard Deviation | < 1.1 | < 1.1 | 1.4 | High concentration of doublet/triplet particles; leak in the system. |
Recommended Actions:
-
Verify Instrument Settings: Ensure the refractive index and density of the particles being measured are correctly entered into the software.
-
Perform a Calibration Check: Run a calibration check using PSL spheres of a known size. If the measured size is off by more than 5%, a full recalibration is required.
-
Review Experimental Protocol: Ensure the sampling setup is identical for both instruments and that there are no leaks in the this compound's sampling line.
Experimental Protocols
Protocol: Single-Point Calibration Check with PSL Spheres
This protocol details the steps to verify the sizing accuracy of the this compound.
Materials:
-
This compound Aerosol Particle Analyzer
-
Aerosol generator/nebulizer
-
Dilution system
-
HEPA-filtered clean air source
-
PSL sphere suspension of a known size (e.g., 200 nm)
-
Deionized water
Methodology:
-
System Setup:
-
Connect the aerosol generator to the dilution system and the output of the dilution system to the this compound inlet.
-
Ensure the this compound has been powered on and has completed its 30-minute warm-up sequence.
-
-
Instrument Preparation:
-
Perform a "Purge and Zero Count" check to ensure the system is clean.
-
In the software, set the expected particle size (200 nm) and refractive index (typically 1.59 for PSL).
-
-
Aerosol Generation:
-
Prepare the PSL suspension according to the manufacturer's instructions.
-
Generate the aerosol and adjust the dilution system to achieve a stable concentration reading on the this compound that is within the instrument's single-particle counting range (typically < 10,000 particles/cm³).
-
-
Data Acquisition:
-
Allow the readings to stabilize for 5 minutes.
-
Begin data logging for a period of 15 minutes.
-
-
Analysis:
-
Review the logged data. The peak of the particle size distribution should be within ±3% of the known PSL sphere size.
-
If the deviation is greater, a full calibration by a certified technician is recommended.
-
The data acquisition pathway for this process is illustrated below.
Caption: Simplified data pathway in the this compound.
Technical Support Center: Optimizing DA 3003-2 Incubation Time for G2/M Arrest
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DA 3003-2 to induce G2/M cell cycle arrest. Here you will find detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in inducing G2/M arrest?
A1: this compound is a potent and selective inhibitor of Cdc25 phosphatases.[1] These enzymes are crucial for cell cycle progression, specifically for the dephosphorylation and activation of cyclin-dependent kinases (CDKs). By inhibiting Cdc25, this compound prevents the dephosphorylation of Cdc2 (CDK1) at the Tyr15 residue.[1][2] This leads to the hyperphosphorylation and inactivation of the Cdc2/Cyclin B1 complex, which is the master regulator of entry into mitosis. Consequently, cells are unable to transition from the G2 to the M phase, resulting in G2/M arrest.[2][3][4]
Q2: What is a recommended starting concentration and incubation time for this compound?
A2: For the human prostate cancer cell line PC-3, a concentration of 10 µM this compound for 24 hours has been shown to effectively induce G2/M arrest.[3][4] The IC50 for this compound in PC-3 cells is approximately 5 µM after 48 hours of treatment.[1][2][3] However, the optimal concentration and incubation time are cell-type dependent and should be determined empirically for each new cell line.[5][6]
Q3: How can I verify that the observed cell cycle arrest is indeed at the G2/M phase?
A3: G2/M arrest can be confirmed through several methods:
-
Flow Cytometry: This is the most common method. Cells are stained with a DNA-intercalating dye like propidium (B1200493) iodide (PI), and their DNA content is analyzed. Cells in G2 and M phases will have a 4N DNA content, resulting in a distinct peak at twice the fluorescence intensity of the G1 peak (2N DNA content).[1][3][4][7][8][9][10][11]
-
Western Blotting: Analyze the expression and phosphorylation status of key G2/M regulatory proteins. An increase in the levels of Cyclin B1 and the inhibitory phosphorylation of Cdc2 at Tyr15 are hallmark indicators of G2/M arrest.[12][13]
-
Microscopy: Morphological changes, such as cell rounding and chromosome condensation (in prophase), can be observed in cells arrested in early mitosis.
Q4: Is this compound a reversible inhibitor?
A4: The reversibility of this compound's effects may depend on the concentration and duration of treatment. For cell synchronization purposes, where reversibility is desired, it is crucial to use the lowest effective concentration and a shorter incubation time, followed by washing out the compound. The reversibility should be experimentally validated for your specific cell line and conditions.
Troubleshooting Guides
Issue 1: Low Percentage of Cells Arrested in G2/M
| Possible Cause | Suggested Solution |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Test a range of concentrations around the reported effective dose (e.g., 1-20 µM). |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 12, 24, 36, 48 hours) to identify the optimal incubation period for maximal G2/M arrest without inducing significant cell death. |
| Cell Line Resistance | Some cell lines may be inherently resistant to Cdc25 inhibitors. This could be due to lower expression of Cdc25, altered cell cycle checkpoint regulation, or efficient drug efflux. Consider using a different cell line or a compound with an alternative mechanism of action. |
| Drug Inactivity | Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
Issue 2: High Levels of Cell Death or Apoptosis
| Possible Cause | Suggested Solution |
| Drug Toxicity at High Concentrations | Reduce the concentration of this compound. High concentrations or prolonged exposure can lead to off-target effects and cytotoxicity. |
| Prolonged Cell Cycle Arrest | Extended arrest at a cell cycle checkpoint can trigger apoptosis. Shorten the incubation time to the minimum required for significant G2/M arrest. |
| Cellular Stress | Ensure optimal cell culture conditions (e.g., proper media, CO2 levels, and humidity) to minimize cellular stress, which can potentiate drug-induced apoptosis. |
Issue 3: Inconsistent or Unreliable Flow Cytometry Results
| Possible Cause | Suggested Solution |
| Cell Clumping | Ensure a single-cell suspension before and after fixation. Gently vortex and consider filtering the cell suspension through a nylon mesh before analysis.[3] |
| Improper Fixation | Use ice-cold 70% ethanol (B145695) and add it dropwise to the cell pellet while gently vortexing to prevent clumping and ensure proper fixation.[4][9] |
| RNA Contamination | Treat cells with RNase A to degrade RNA, as propidium iodide can also bind to double-stranded RNA, leading to inaccurate DNA content measurements.[4][7] |
| Incorrect Gating | Use appropriate forward and side scatter gates to exclude debris and cell aggregates. Use pulse width versus pulse area to gate out doublets.[8] |
Experimental Protocols
Protocol 1: Induction of G2/M Arrest with this compound
-
Cell Seeding: Seed the cells of interest in appropriate culture vessels and allow them to attach and reach 50-60% confluency. Ensure the cells are in the exponential growth phase.
-
Preparation of this compound: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 10 µM for PC-3 cells).
-
Controls: Include a vehicle control (medium with the same final concentration of DMSO used for the this compound treatment) and an untreated control.
-
Incubation: Replace the existing medium with the this compound-containing medium or vehicle control medium and incubate the cells for the desired time (e.g., 24 hours).
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., flow cytometry or Western blotting).
Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Fix the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content channel (PI fluorescence). Gate on single cells to exclude doublets and aggregates. The resulting histogram will show peaks corresponding to cells in G0/G1 (2N DNA content), S phase (between 2N and 4N), and G2/M (4N DNA content).[3][4][7][8][9]
Protocol 3: Western Blot Analysis of G2/M Markers
-
Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against Cyclin B1 and Phospho-Cdc2 (Tyr15) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL detection system.
Quantitative Data Summary
The following tables summarize the effects of this compound and a related Cdc25 inhibitor, NSC 663284, on cell cycle distribution. Note that these values are cell-line specific and should be used as a reference for optimizing your own experiments.
Table 1: Effect of this compound on Cell Cycle Distribution in PC-3 Cells
| Treatment (24h) | % G1 | % S | % G2/M |
| Control (DMSO) | 60.5 | 20.3 | 19.2 |
| This compound (5 µM) | 45.2 | 15.1 | 39.7 |
| This compound (10 µM) | 30.1 | 10.5 | 59.4 |
Data adapted from a study on PC-3 human prostate cancer cells.[3]
Table 2: IC50 Values of Cdc25 Inhibitors in Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound | PC-3 | ~5 |
| NSC 663284 | Wide range of tumor cell lines | 0.2 - 35 |
Data compiled from multiple sources.[3]
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-induced G2/M arrest.
Caption: Experimental workflow for G2/M arrest induction and analysis.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. G2/M accumulation in prostate cancer cell line PC-3 is induced by Cdc25 inhibitor 7-chloro-6-(2-morpholin-4-ylethylamino) quinoline-5, 8-dione (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Flow Cytometry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
potential off-target effects of DA 3003-2 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the Cdc25 inhibitor, DA-3003-2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DA-3003-2?
DA-3003-2 is a potent and selective inhibitor of Cdc25 phosphatases.[1] Its primary on-target effect is the inhibition of Cdc25, which leads to the hyperphosphorylation of Cdc2 at Tyr-15. This prevents the activation of Cyclin B1/Cdc2 complexes, which are crucial for mitotic entry, thereby causing cell cycle arrest in the G2/M phase.[1]
Q2: What is the expected phenotype in cancer cells treated with DA-3003-2?
The primary expected phenotype is the accumulation of cells in the G2/M phase of the cell cycle. This can be observed through flow cytometry analysis of DNA content.[1] Consequently, this should lead to a dose-dependent decrease in cell proliferation and viability. The IC50 for antiproliferative activity in PC-3 prostate cancer cells has been reported to be approximately 5 µM.[1]
Q3: Are there any known off-target effects of DA-3003-2?
Direct, comprehensive off-target profiling data for DA-3003-2 is not publicly available. However, based on its chemical structure (a quinoline-5,8-dione) and data from structurally related compounds, researchers should be aware of the following potential off-target effects:
-
Inhibition of other phosphatases: While DA-3003-2 is reported to be a selective Cdc25 inhibitor, cross-reactivity with other protein tyrosine phosphatases (PTPs) cannot be entirely ruled out at higher concentrations.
-
Interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1): Other amino-quinoline-5,8-dione derivatives have been shown to inhibit NQO1, which may contribute to cytotoxicity.
-
Induction of mitochondrial dysfunction and reactive oxygen species (ROS): The quinoline-5,8-dione scaffold has been associated with the induction of mitochondrial dysfunction and an increase in intracellular ROS levels.
-
Inhibition of non-receptor tyrosine kinases: The quinoline (B57606) core is a common scaffold in many kinase inhibitors. Although not directly demonstrated for DA-3003-2, off-target kinase inhibition is a theoretical possibility.
-
Inhibition of NSD2: The regioisomer of DA-3003-2, NSC 663284, has been shown to inhibit the histone methyltransferase NSD2.[2] While DA-3003-2 is more selective for Cdc25, this possibility should be considered.
Troubleshooting Guide
| Observed Issue | Potential Cause (On-Target) | Potential Cause (Off-Target) | Suggested Troubleshooting Steps |
| No G2/M arrest observed at expected concentrations. | 1. Compound instability. 2. Incorrect compound concentration. 3. Cell line is resistant to Cdc25 inhibition. | Cell line has redundant mechanisms for G2/M checkpoint control. | 1. Verify compound integrity and concentration. 2. Confirm Cdc25 expression in your cell line. 3. Perform a dose-response curve to determine the optimal concentration. 4. Use a positive control for G2/M arrest (e.g., nocodazole). |
| Cell death is observed, but not accompanied by significant G2/M arrest. | High concentrations of DA-3003-2 may be inducing a more general cytotoxic effect. | 1. Induction of apoptosis or necrosis via mitochondrial dysfunction and ROS production. 2. Inhibition of critical off-target kinases or other enzymes. 3. NQO1 inhibition leading to cellular stress. | 1. Perform an apoptosis assay (e.g., Annexin V/PI staining). 2. Measure intracellular ROS levels. 3. Evaluate mitochondrial membrane potential. 4. Test the effect of an antioxidant (e.g., N-acetylcysteine) on cell viability. |
| Unexpected changes in signaling pathways unrelated to the cell cycle. | Downstream consequences of prolonged G2/M arrest. | 1. Inhibition of off-target kinases (e.g., components of the MAPK pathway). 2. Alteration of gene expression due to off-target effects on transcription factors or epigenetic modifiers (e.g., NSD2). | 1. Perform a phospho-kinase array to identify affected pathways. 2. Use specific inhibitors for suspected off-target pathways to see if the phenotype is recapitulated. 3. Validate changes in protein expression or phosphorylation by Western blot. |
| Variability in experimental results. | 1. Inconsistent cell culture conditions. 2. Compound degradation. | Differences in the expression of potential off-target proteins across cell passages or batches. | 1. Standardize cell culture and treatment protocols. 2. Prepare fresh stock solutions of DA-3003-2 regularly. 3. Monitor the expression levels of key on- and potential off-target proteins. |
Quantitative Data Summary
Table 1: In Vitro Activity of DA-3003-2 and a Related Compound
| Compound | Target | Assay | Cell Line | IC50 / Ki | Reference |
| DA-3003-2 | Cdc25 | Antiproliferation | PC-3 | ~5 µM | [1] |
| NSC 663284 | Cdc25A | Enzyme Activity | - | 29 nM (Ki) | [2] |
| NSC 663284 | Cdc25B2 | Enzyme Activity | - | 95 nM (Ki) | [2] |
| NSC 663284 | Cdc25C | Enzyme Activity | - | 89 nM (Ki) | [2] |
| NSC 663284 | NSD2 | Enzyme Activity | - | 170 nM (IC50) | [2] |
Experimental Protocols
1. Cell Cycle Analysis by Flow Cytometry
This protocol is adapted for the analysis of PC-3 cells treated with DA-3003-2.
-
Materials:
-
PC-3 cells
-
DA-3003-2
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Seed PC-3 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of DA-3003-2 or vehicle control for the specified duration (e.g., 24 hours).
-
Harvest cells by trypsinization and collect them by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the DNA content using a flow cytometer.
-
2. Western Blotting for Phospho-Cdc2 (Tyr15)
-
Materials:
-
Treated and untreated PC-3 cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-Cdc2 (Tyr15), anti-total-Cdc2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the cell pellets in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: On-target signaling pathway of DA-3003-2 leading to G2/M arrest.
Caption: General experimental workflow for characterizing the effects of DA-3003-2.
Caption: Logical workflow for troubleshooting unexpected results with DA-3003-2.
References
Technical Support Center: Troubleshooting Low Efficacy of DA 3003-2
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low efficacy with the Cdc25 inhibitor, DA 3003-2, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment in cancer cell lines?
A1: this compound is a potent and selective inhibitor of Cdc25 phosphatases.[1][2] In cancer cell lines, particularly those with overexpressed Cdc25 like the PC-3 human prostate cancer cell line, effective treatment with this compound should result in:
-
Antiproliferative activity: A dose-dependent decrease in cell viability.
-
Cell cycle arrest: Accumulation of cells in the G2/M phase of the cell cycle.[1][2]
-
Increased phosphorylation of Cdc2 (Cdk1): Specifically, an increase in the phosphorylation of Tyr15 on Cdc2.[1]
Q2: I am not observing the expected G2/M arrest after treating my cells with this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of G2/M arrest. Please consider the following:
-
Sub-optimal Drug Concentration: The concentration of this compound may be too low to effectively inhibit Cdc25 in your specific cell line.
-
Incorrect Timing of Analysis: The peak of G2/M arrest may occur at a different time point in your cell line compared to published data.
-
Cell Line Resistance: Your chosen cell line may have intrinsic or acquired resistance to Cdc25 inhibition.
-
Compound Instability: this compound may be degrading in your cell culture medium.
-
Poor Cell Permeability: The compound may not be efficiently entering the cells.
Q3: My cell viability assay shows little to no effect of this compound, even at high concentrations. What should I check?
A3: If you are not observing antiproliferative effects, consider these troubleshooting steps:
-
Verify Compound Integrity: Ensure the purity and integrity of your this compound stock.
-
Check Solubility: Confirm that this compound is fully dissolved in your stock solution and does not precipitate when diluted in cell culture medium.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells, as this can mask the specific effects of the inhibitor.
-
Assay-Specific Issues: The chosen viability assay (e.g., MTT, CellTiter-Glo) may not be optimal for your experimental conditions or may be affected by the inhibitor itself.
-
Cell Health and Passage Number: Ensure your cells are healthy, within a low passage number, and free from contamination.
Q4: How can I confirm that this compound is reaching its intracellular target, Cdc25?
A4: While direct measurement of intracellular drug concentration is complex, you can infer target engagement by assessing downstream signaling events. A key indicator of this compound activity is the hyperphosphorylation of Cdc2 (Cdk1) at Tyr15. You can measure this using a phospho-specific antibody via Western blotting. An increase in p-Cdc2 (Tyr15) levels upon treatment would suggest that this compound is engaging its target.
Troubleshooting Guides
Issue 1: Sub-optimal Antiproliferative Effect
This guide will help you troubleshoot experiments where this compound is not producing the expected decrease in cell viability.
| Possible Cause | Recommended Solution |
| Incorrect Drug Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 value for your specific cell line. The published IC50 for PC-3 cells is approximately 5 µM after 48 hours of treatment. |
| Compound Instability | Prepare fresh dilutions of this compound from a new stock for each experiment. For long-term experiments (>24 hours), consider replenishing the media with fresh inhibitor. This compound stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C when stored properly. |
| Poor Solubility | Ensure your stock solution is clear and free of precipitates. When diluting into aqueous media, avoid high final concentrations of the inhibitor that may lead to precipitation. The final DMSO concentration in the culture media should be kept below 0.1%. |
| Cell Culture Conditions | Use a consistent cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. High cell density can sometimes reduce the apparent efficacy of a compound. |
| Assay Interference | Run a control with the inhibitor in cell-free media to check for any direct interference with your viability assay reagents. Consider using an alternative viability assay (e.g., crystal violet staining) to confirm your results. |
Issue 2: Lack of Expected G2/M Cell Cycle Arrest
This guide provides steps to troubleshoot the absence of a G2/M block after this compound treatment.
| Possible Cause | Recommended Solution |
| Inappropriate Time Point | Perform a time-course experiment to identify the optimal duration of treatment for inducing G2/M arrest. For PC-3 cells, a significant G2/M accumulation is observed at 24 hours with 10 µM this compound. |
| Sub-optimal Drug Concentration for Cell Cycle Effects | The concentration required to induce cell cycle arrest may differ from that needed to reduce viability. Test a range of concentrations around the IC70 value. For PC-3 cells, 10 µM is an effective concentration for inducing G2/M arrest. |
| Cell Synchronization Issues | If using synchronized cells, ensure the synchronization protocol is efficient and that treatment with this compound is timed correctly relative to the cell cycle stage. For asynchronous populations, the effect might be less pronounced. |
| Flow Cytometry Staining/Analysis | Verify your cell cycle analysis protocol, including fixation, RNase treatment, and propidium (B1200493) iodide staining. Ensure proper gating to exclude doublets and debris. |
| Low Target Expression | Confirm that your cell line expresses Cdc25A, B, and C at sufficient levels for this compound to exert its effect. This can be checked by Western blotting. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
Materials:
-
PC-3 human prostate cancer cells (or other suitable cell line)
-
RPMI-1640 medium with 10% fetal bovine serum
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Seed PC-3 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare a 2X serial dilution of this compound in complete medium. A typical starting concentration would be 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
PC-3 cells
-
6-well plates
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
Procedure:
-
Seed 5 x 10^5 PC-3 cells per well in 6-well plates and allow them to attach for 24 hours.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) or a DMSO vehicle control.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the fixed cells at 4°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: The Cdc25 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting low efficacy of this compound.
References
Technical Support Center: Flow Cytometry Artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common artifacts encountered during flow cytometry experiments.
Troubleshooting Guides
This section offers detailed, question-and-answer-based guides for specific issues you may encounter.
Issue 1: High Debris or Background Noise in Scatter Plots
Q1: My forward scatter (FSC) vs. side scatter (SSC) plot shows a large amount of events at the lower end of both axes, obscuring my cell population. What is causing this and how can I fix it?
A1: This is a common issue caused by the presence of debris, which can include dead cells, lysed cells, or particulate matter in your sample or sheath fluid.[1][2]
Potential Causes and Solutions:
-
Poor Sample Preparation: Cells may have been damaged during sample preparation. Avoid vigorous vortexing or high-speed centrifugation.[1][3] Ensure gentle handling of cells at all stages.
-
Cell Death: A high percentage of dead cells in your sample will contribute to debris. It is recommended to use a viability dye to exclude dead cells from your analysis.[4] Keeping samples on ice can also help maintain viability.
-
Contamination: Bacterial or particulate contamination in your sample or buffers can appear as debris. Use fresh, filtered buffers and maintain sterile techniques.
-
Instrument Settings: The FSC threshold may be set too low, causing the instrument to acquire noise from the sheath fluid.
-
Solution: While acquiring data, raise the FSC threshold to exclude the majority of the debris without cutting into your population of interest. Use an unstained control sample to help set the appropriate threshold.
-
Issue 2: Presence of Cell Doublets or Aggregates
Q2: I am seeing a "tail" of events leading away from my main population on my pulse geometry plots (e.g., FSC-H vs. FSC-A), and I'm concerned about cell clumps affecting my data. How do I identify and remove these?
A2: These events are likely cell doublets or aggregates, where two or more cells pass through the laser interrogation point at the same time and are registered as a single event. Failure to remove them can lead to incorrect data interpretation, such as false positives.
Identification and Removal:
-
Gating Strategy: Doublets can be identified by plotting the height (H) versus the area (A) of the forward scatter signal (FSC-H vs FSC-A). Single cells will have a proportional increase in both height and area and will form a tight diagonal population. Doublets will have a similar height to singlets but a larger area, causing them to appear above the main diagonal population. A similar approach can be used with width (W) measurements (e.g., FSC-W vs FSC-H).
-
Sample Preparation:
-
Cell Concentration: A high cell concentration increases the probability of doublet formation. Aim for a cell concentration of 1 x 10^6 cells/mL.
-
Cell Clumping: If your cells are prone to clumping, consider adding EDTA to your buffers and filtering the cell suspension through a 40-micron mesh before running on the cytometer. Gentle pipetting can also help to break up clumps.
-
Issue 3: Incorrect Fluorescence Compensation
Q3: My multicolor flow cytometry data shows populations that look like "smears" or are not properly separated. I suspect a compensation issue. How can I troubleshoot this?
A3: This is a classic sign of improper compensation, where the spectral overlap from one fluorochrome is not correctly subtracted from the signal of another.
Key Considerations for Accurate Compensation:
-
Single-Stained Controls are Crucial: For each fluorochrome in your panel, you must have a corresponding single-stained control.
-
Controls Must Be Bright: The positive population in your compensation control should be at least as bright as the signal you expect in your experimental sample.
-
Background Must Match: The autofluorescence of the positive and negative populations in your compensation control must be the same.
-
Use the Same Fluorochrome: The fluorochrome used for the compensation control must be identical to the one used in the experiment.
-
Fluorescence Minus One (FMO) Controls: FMO controls are essential for setting accurate gates, especially for identifying positive versus negative populations when there is spreading of the data due to multiple fluorochromes.
Frequently Asked Questions (FAQs)
Q: What is the acceptable percentage of doublets in a sample?
A: While it can vary depending on the cell type, a well-prepared single-cell suspension should generally have less than 5% doublets. High doublet percentages may indicate a problem with your sample preparation.
Q: How can I reduce autofluorescence in my samples?
A: Autofluorescence can be a challenge, especially with certain cell types like macrophages or cultured cell lines. Here are a few tips:
-
Use fluorochromes that emit in the red or far-red spectrum, as autofluorescence is often lower in these channels.
-
Ensure cells are not over-fixed, as this can increase autofluorescence.
-
If possible, use a "dump channel" where you include antibodies against markers on cells you are not interested in, labeled with a fluorochrome in a channel where autofluorescence is high. You can then gate out these cells.
Q: My event rate is very low. What could be the cause?
A: A low event rate can be due to several factors:
-
Low Cell Concentration: Your sample may be too dilute. Try concentrating your cells.
-
Clog in the System: The instrument's fluidics may be partially or fully clogged. Follow the manufacturer's instructions for cleaning the system, which may involve running bleach followed by deionized water.
-
Incorrect Instrument Settings: The threshold may be set too high, excluding your cells of interest.
Quantitative Data Summary
For optimal results, it is important to perform quality control on your samples before and during acquisition. The following table provides general guidelines for acceptable values for common quality control metrics.
| Quality Control Metric | Acceptable Range | Potential Issues if Outside Range |
| Singlet Percentage | > 90-95% | Inaccurate population frequencies, false positives. |
| Viable Cell Percentage | > 90% | High background, non-specific antibody binding. |
| Coefficient of Variation (CV) of G1 peak (Cell Cycle) | < 5% | Poor resolution of cell cycle phases. |
| Event Rate | 100-5,000 events/second | Too low: long acquisition times. Too high: increased doublets, poor data quality. |
Experimental Protocols
Standard Immunofluorescence Staining Protocol for Suspension Cells
This protocol outlines a general procedure for staining suspension cells for flow cytometry analysis.
-
Cell Preparation:
-
Start with a single-cell suspension. If starting from tissue, use appropriate mechanical and enzymatic digestion methods, followed by filtration through a 70-micron and then a 40-micron cell strainer.
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL in FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
-
Fc Receptor Blocking:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into a 5 mL FACS tube.
-
Add an Fc receptor blocking agent (e.g., Fc block or normal serum) and incubate for 10-15 minutes on ice. This step is crucial to prevent non-specific antibody binding.
-
-
Antibody Staining:
-
Add the predetermined optimal concentration of your fluorochrome-conjugated primary antibodies to the cells.
-
Vortex gently and incubate for 20-30 minutes on ice, protected from light.
-
-
Washing:
-
Add 2 mL of cold FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step two more times to ensure removal of unbound antibodies.
-
-
Viability Staining (if required):
-
If using a viability dye that cannot be fixed (e.g., 7-AAD, Propidium Iodide), add it to the cells 5-10 minutes before analysis.
-
-
Resuspension and Analysis:
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Filter the sample through a 40-micron mesh cap on the FACS tube immediately before running on the cytometer to remove any remaining aggregates.
-
Analyze the samples on the flow cytometer as soon as possible, keeping them on ice and protected from light.
-
Visualizations
Caption: Troubleshooting workflow for high debris in flow cytometry.
Caption: Relationship between sample preparation steps and common artifacts.
References
Technical Support Center: DA-3003-2 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and understand the cytotoxicity of DA-3003-2 in vitro.
Troubleshooting Guides
Issue: High Cytotoxicity Observed at Expected Non-Toxic Doses
Question: I am observing significant cell death at concentrations of DA-3003-2 that are reported to be primarily antiproliferative. What could be the cause and how can I fix this?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Solvent Toxicity | Many small molecules are dissolved in solvents like DMSO, which can be toxic to cells at higher concentrations.[1] Ensure the final DMSO concentration is generally considered safe for most cell lines (e.g., ≤ 0.1%).[1] Always include a vehicle control (media with the same final solvent concentration) to differentiate between compound and solvent-induced cytotoxicity.[1] |
| High Compound Concentration | You may be using a concentration that is too high for your specific cell line.[1] It is crucial to perform a dose-response curve to determine the 50% cytotoxic concentration (CC50).[1] Testing a wide range of concentrations is recommended for initial screening.[1] |
| Extended Incubation Time | The duration of exposure to a compound significantly impacts cytotoxicity.[1] While longer incubations (e.g., 72 hours) can maximize the detection of cytotoxic effects, shorter time points may be sufficient and could reduce toxicity.[1][2] |
| Low Cell Density | A low number of viable cells can be more susceptible to toxic effects.[3][4] Determine the optimal cell seeding density through a cell titration experiment.[4] |
| Handling-Induced Damage | Overly forceful pipetting during media changes or reagent addition can physically damage cell membranes, leading to cell death.[4] Handle cells gently.[4] |
| Sub-optimal Culture Conditions | Using serum-free or low-serum medium for an assay may induce cell death.[4] Test different serum concentrations to find a balance that maintains cell health.[4] |
Issue: Inconsistent Cytotoxicity Results Between Experiments
Question: My cytotoxicity results for DA-3003-2 vary significantly between replicate experiments. What are the potential reasons and how can I improve consistency?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Variations in the initial number of cells per well will lead to variability in results. Use a cell counter to ensure consistent cell numbers in each well.[1] |
| Edge Effects in Multi-well Plates | Evaporation of media from the outer wells of a plate can lead to increased compound concentration and cell stress.[5] Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation.[1][5] |
| Compound Precipitation | Poor solubility of the compound in the culture medium can lead to inconsistent effects. Visually inspect wells for any precipitate. Ensure proper dissolution of the compound stock solution.[6] |
| Assay Interference | The compound may interfere with the chemistry of the cytotoxicity assay itself.[1] Use an orthogonal assay (e.g., LDH release if you are using MTT) to confirm your results.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for DA-3003-2?
DA-3003-2 is a potent and selective inhibitor of Cdc25.[7][8] It exhibits antiproliferative activity by inducing cell cycle arrest at the G2/M phase.[7][8] This is associated with an increased expression of P-tyr15 Cdc2.[7][8]
Q2: What is the expected cytotoxic concentration of DA-3003-2?
In PC-3 prostate cancer cells, DA-3003-2 has shown antiproliferative activity with an IC50 value of 5 µM after 48 hours of treatment.[7][9] The cytotoxic concentration can vary depending on the cell line and experimental conditions.
Q3: How can I differentiate between a cytotoxic and a cytostatic effect of DA-3003-2?
A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without directly killing the cells.[3] To distinguish between these, you can perform cell counting assays over time. A cytostatic effect will show a plateau in cell number, while a cytotoxic effect will show a decrease in the number of viable cells.[3]
Q4: My cytotoxicity assay (e.g., MTT) and my visual inspection under a microscope give conflicting results. Why?
This can occur if the compound interferes with the assay. For example, some compounds can directly reduce MTT, leading to a false-positive signal of high viability.[6] It is also possible that the assay is performed at a time point before significant cell death markers (like LDH release) are present.[4] Using multiple assays that measure different endpoints (e.g., metabolic activity, membrane integrity, apoptosis) is recommended for a comprehensive understanding.[3]
Quantitative Data Summary
| Compound | Cell Line | Parameter | Value | Incubation Time |
| DA-3003-2 | PC-3 | IC50 | 5 µM | 48 hours |
Data sourced from MedchemExpress and related publications.[7][9]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of DA-3003-2 in complete culture medium.
-
Also, prepare a vehicle control with the highest concentration of solvent used.[1]
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.[10]
-
Add 10 µL of the MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[4][10]
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[4][10]
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.[10]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DA 3003-2|383907-47-9|COA [dcchemicals.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
improving the solubility of DA 3003-2 for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DA-3003-2, focusing on improving its solubility for in vivo studies.
Troubleshooting Guide
Issue: Difficulty Dissolving DA-3003-2 for In Vivo Administration
Q1: I am having trouble dissolving DA-3003-2 for my animal studies. What is the recommended starting point?
A1: For in vivo studies, a common and effective formulation for DA-3003-2 involves a multi-step solubilization process using a co-solvent and a complexing agent. A recommended starting formulation is 10% DMSO and 90% (20% SBE-β-CD in saline).[1][2] This approach first utilizes the strong solubilizing power of DMSO, followed by dilution in an aqueous solution containing Captisol® (sulfobutylether-β-cyclodextrin), which helps to keep the compound in solution and improve its bioavailability.
Q2: My experimental protocol does not allow for the use of DMSO. What are some alternative strategies to dissolve DA-3003-2?
A2: If DMSO is not a viable option for your study, several alternative formulation strategies can be explored for poorly soluble compounds like DA-3003-2. These methods aim to enhance the aqueous solubility and can be categorized as follows:
-
Co-solvents: Besides DMSO, other water-miscible organic solvents can be tested.[3] Examples include ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycols (PEGs, e.g., PEG300, PEG400). It is crucial to perform tolerability studies for any new vehicle in your animal model.
-
Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[3][4] Commonly used non-ionic surfactants in preclinical formulations include Tween® 80 (polysorbate 80) and Cremophor® EL.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be highly effective.[3][4][5] These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS). Suitable oils include sesame oil, corn oil, and medium-chain triglycerides (MCTs).
-
pH Modification: If DA-3003-2 has ionizable groups, adjusting the pH of the formulation can significantly alter its solubility.[3] However, the chemical structure of DA-3003-2 does not suggest strongly ionizable groups that would be amenable to significant pH-dependent solubility changes within a physiologically tolerable range.
-
Particle Size Reduction: Nanosizing or micronization increases the surface area of the drug particles, which can lead to an increased dissolution rate.[6][7] This is a more advanced technique that requires specialized equipment.
Q3: I tried the recommended DMSO and SBE-β-CD formulation, but the compound precipitates upon addition to the aqueous phase. What can I do?
A3: Precipitation upon dilution is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Order of Addition: Ensure you are adding the DMSO stock solution of DA-3003-2 to the SBE-β-CD solution and not the other way around. Add the DMSO stock slowly while vortexing or stirring the aqueous phase to facilitate rapid mixing and encapsulation by the cyclodextrin.
-
Concentration of SBE-β-CD: The concentration of SBE-β-CD can be increased. Solutions up to 40% (w/v) in water are commonly used in preclinical studies and can enhance the solubilization capacity.
-
Temperature: Gently warming the SBE-β-CD solution (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility. However, ensure the final formulation is at the appropriate temperature for administration and that the compound is stable at the elevated temperature.
-
Sonication: After mixing, brief sonication in a bath sonicator can help to break up any initial precipitates and facilitate solubilization.
Solubility Data for DA-3003-2
The following table summarizes the known solubility of DA-3003-2 in various solvents. It is important to note that solubility can be influenced by factors such as temperature and the purity of the compound.
| Solvent/Vehicle | Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | 150 mg/mL (466.19 mM) | Requires sonication[1] |
| Dimethylformamide (DMF) | 30 mg/mL | - |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 3.75 mg/mL (11.65 mM) | Clear solution[1][2] |
Experimental Protocol: Preparation of DA-3003-2 for In Vivo Administration
This protocol details the preparation of a 10 mg/mL stock solution of DA-3003-2 and its subsequent dilution to a final concentration of 1 mg/mL for in vivo studies using a DMSO and SBE-β-CD formulation.
Materials:
-
DA-3003-2 powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Captisol® (Sulfobutylether-β-cyclodextrin, SBE-β-CD)
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare 20% SBE-β-CD in Saline:
-
Weigh the required amount of SBE-β-CD powder.
-
In a sterile container, dissolve the SBE-β-CD in the appropriate volume of sterile saline. For example, to make 10 mL of a 20% solution, dissolve 2 g of SBE-β-CD in 10 mL of saline.
-
Stir or vortex until the SBE-β-CD is completely dissolved. The solution should be clear.
-
-
Prepare 10 mg/mL DA-3003-2 Stock Solution in DMSO:
-
Weigh the desired amount of DA-3003-2 powder into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10 mg/mL concentration. For example, for 10 mg of DA-3003-2, add 1 mL of DMSO.
-
Vortex and/or sonicate the mixture until the DA-3003-2 is completely dissolved.
-
-
Prepare the Final 1 mg/mL Formulation:
-
In a new sterile tube, add 0.9 mL of the 20% SBE-β-CD in saline solution.
-
While vortexing the SBE-β-CD solution, slowly add 0.1 mL of the 10 mg/mL DA-3003-2 stock solution in DMSO.
-
Continue to vortex for 1-2 minutes to ensure a homogenous and clear solution.
-
The final formulation will contain 1 mg/mL of DA-3003-2 in 10% DMSO and 90% (20% SBE-β-CD in saline).
-
-
Final Checks:
-
Visually inspect the final solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
-
Administer the formulation to the animals as required by the experimental protocol.
-
Visualizations
Caption: Troubleshooting workflow for dissolving DA-3003-2.
Caption: Experimental protocol for preparing DA-3003-2 formulation.
Frequently Asked Questions (FAQs)
Q: What is DA-3003-2?
A: DA-3003-2 is a potent and selective inhibitor of Cdc25 phosphatases.[1][2][8][9] By inhibiting Cdc25, DA-3003-2 can induce cell cycle arrest at the G2/M phase, which has led to its investigation as a potential anti-cancer agent, particularly for prostate cancer.[1][2][8]
Q: What is the molecular weight of DA-3003-2?
A: The molecular weight of DA-3003-2 is 321.76 g/mol .[8]
Q: How should I store DA-3003-2?
A: DA-3003-2 powder should be stored at -20°C for long-term stability (up to 2 years).[8] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is recommended to store the compound sealed and away from moisture and light.[1][2]
Q: Is DA-3003-2 light-sensitive?
A: While specific light sensitivity studies are not widely published, it is good laboratory practice to protect the compound and its solutions from light, as recommended by suppliers.[1][2]
Q: What are the synonyms for DA-3003-2?
A: DA-3003-2 is also known as NSC 663285.[10]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. mdpi.com [mdpi.com]
- 8. DA 3003-2|CAS 383907-47-9|DC Chemicals [dcchemicals.com]
- 9. This compound | CAS 383907-47-9 | TargetMol | Biomol.com [biomol.com]
- 10. caymanchem.com [caymanchem.com]
Navigating IC50 Variability for the Cdc25 Inhibitor DA-3003-2: A Technical Guide
For Immediate Release
This technical support guide addresses the common challenge of interpreting variable half-maximal inhibitory concentration (IC50) values for the potent and selective Cdc25 inhibitor, DA-3003-2. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the factors that can influence experimental outcomes, alongside detailed protocols and troubleshooting advice to ensure data accuracy and reproducibility.
Understanding DA-3003-2 and its IC50
DA-3003-2 is a quinolinedione derivative that exhibits antiproliferative activity by targeting the Cdc25 family of dual-specificity phosphatases. These enzymes are crucial regulators of the cell cycle, and their inhibition leads to cell cycle arrest and apoptosis in cancer cells. The most consistently reported IC50 value for DA-3003-2 is approximately 5 µM in PC-3 human prostate cancer cells following a 48-hour incubation period. This inhibitory activity is associated with an increase in the phosphorylation of Tyr15 on Cdk1 (Cdc2), leading to arrest at the G2/M phase of the cell cycle.
However, IC50 values are not absolute and can be influenced by a multitude of experimental variables. Below, we present a summary of the reported IC50 value and the experimental conditions under which it was determined, followed by a detailed troubleshooting guide to address potential sources of variability.
Quantitative Data Summary
| Compound | Cell Line | Incubation Time | IC50 (µM) | Assay Type | Reference |
| DA-3003-2 | PC-3 | 48 hours | 5 | MTT Assay | [1][2] |
Troubleshooting Variable IC50 Values
Inconsistencies in IC50 values can be a significant source of frustration in experimental research. This section provides a question-and-answer guide to help you troubleshoot and identify potential causes for variability in your results with DA-3003-2.
Q1: Why is the IC50 value I obtained for DA-3003-2 different from the published value of 5 µM?
A multitude of factors can contribute to this discrepancy. Consider the following:
-
Cell Line-Specific Differences: The reported IC50 of 5 µM is specific to the PC-3 cell line. Different cancer cell lines can exhibit varying sensitivities to DA-3003-2 due to differences in:
-
Expression levels of Cdc25 isoforms (A, B, and C).
-
The activity of upstream and downstream signaling pathways.
-
Drug uptake and efflux mechanisms.
-
-
Experimental Conditions: Seemingly minor variations in your protocol can significantly impact the outcome. Key parameters to standardize include:
-
Cell Seeding Density: Higher cell densities can sometimes lead to an apparent increase in the IC50 value.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration.
-
Incubation Time: The 5 µM value was determined after 48 hours. Shorter or longer incubation times will likely yield different IC50 values.
-
-
Compound Integrity: Ensure the proper storage and handling of your DA-3003-2 stock solutions to prevent degradation.
Q2: My IC50 values are inconsistent between experiments, even when using the same cell line. What could be the cause?
This points towards issues with experimental reproducibility. Here are some common culprits:
-
Cell Line Health and Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. Ensure your cells are healthy and in the logarithmic growth phase at the start of the experiment.
-
Assay Variability: The choice of cytotoxicity or proliferation assay can influence the results. For example, compounds that interfere with mitochondrial function can produce artifacts in an MTT assay. Consider using an alternative method, such as a CellTiter-Glo® assay, which measures ATP levels.
-
Inconsistent Reagent Preparation and Handling: Ensure accurate and consistent preparation of drug dilutions and other reagents. Pay close attention to pipetting techniques to minimize errors.
-
Data Analysis Methods: The mathematical model used to fit the dose-response curve and calculate the IC50 can affect the final value. Use a consistent and appropriate non-linear regression model.
Q3: How can I be more confident in my determined IC50 value for DA-3003-2?
To improve the accuracy and reliability of your IC50 measurements, consider the following best practices:
-
Thoroughly Characterize Your Cell Line: Authenticate your cell line and regularly monitor its passage number.
-
Optimize and Standardize Your Assay Protocol: Carefully optimize parameters such as cell seeding density and incubation time for your specific cell line and experimental goals. Once optimized, maintain a consistent protocol across all experiments.
-
Include Appropriate Controls: Always include positive and negative controls in your experiments to ensure the assay is performing as expected.
-
Perform Replicate Experiments: Conduct multiple independent experiments with technical replicates within each experiment to assess the variability and calculate statistical significance.
Experimental Protocols
In Vitro Cdc25 Phosphatase Inhibition Assay
This protocol provides a general framework for assessing the direct inhibitory effect of DA-3003-2 on Cdc25 phosphatase activity.
Materials:
-
Recombinant human Cdc25A, B, or C protein.
-
A suitable phosphatase substrate, such as 3-O-methylfluorescein phosphate (B84403) (OMFP) or a phosphorylated peptide substrate.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA).
-
DA-3003-2 stock solution (in DMSO).
-
96-well microplate (black, for fluorescence-based assays).
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of DA-3003-2 in the assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
Add the diluted DA-3003-2 or vehicle control to the wells of the 96-well plate.
-
Add the recombinant Cdc25 enzyme to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the substrate to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, depending on the substrate used).
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of DA-3003-2 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the DA-3003-2 concentration and determine the IC50 value using non-linear regression analysis.
Visualizing the Mechanism and Workflow
To further clarify the context of DA-3003-2's action and the experimental process, the following diagrams have been generated.
Caption: A typical workflow for determining the IC50 value of DA-3003-2.
Caption: The signaling pathway of DA-3003-2 leading to G2/M cell cycle arrest.
By understanding the potential sources of variability and implementing robust experimental practices, researchers can confidently interpret their IC50 data for DA-3003-2 and advance their drug discovery efforts.
References
controlling for non-Cdc25 specific effects of DA 3003-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for non-Cdc25 specific effects of the hypothetical Cdc25 inhibitor, DA-3003-2.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype with DA-3003-2 that doesn't align with known Cdc25 functions. How can we determine if this is an off-target effect?
A1: It is crucial to perform a series of control experiments to distinguish between on-target (Cdc25-mediated) and off-target effects of DA-3003-2. The primary approaches include:
-
Using a structurally similar but inactive control compound: This helps to rule out effects caused by the chemical scaffold of DA-3003-2 itself.
-
Employing genetic approaches: The phenotype observed with DA-3003-2 should be mimicked by the knockdown or knockout of Cdc25 and rescued by the overexpression of a DA-3003-2-resistant Cdc25 mutant.
-
Performing in vitro assays: Directly test the inhibitory activity of DA-3003-2 on purified Cdc25 isoforms and a panel of other relevant phosphatases or kinases to assess its selectivity.
Q2: What are the recommended key control experiments when using DA-3003-2 in cell-based assays?
A2: To ensure the observed effects are due to the specific inhibition of Cdc25, we recommend the following control experiments.
| Experiment | Purpose | Expected Outcome for On-Target Effect |
| Cdc25 Knockdown/Knockout | To mimic the effect of DA-3003-2 through genetic means. | The cellular phenotype should be comparable to that observed with DA-3003-2 treatment. |
| Cdc25 Overexpression | To determine if increasing the target concentration can rescue the phenotype. | Overexpression of wild-type Cdc25 should partially or fully rescue the phenotype caused by DA-3003-2. |
| Inactive Analog Control | To control for off-target effects related to the chemical structure of DA-3003-2. | The inactive analog should not produce the same cellular phenotype as DA-3003-2. |
| Dose-Response Analysis | To establish a correlation between the concentration of DA-3003-2 and the observed phenotype. | The phenotype should be dose-dependent and correlate with the IC50 of DA-3003-2 for Cdc25. |
Troubleshooting Guides
Issue 1: Unexpected Cell Cycle Arrest at a phase not regulated by Cdc25
Cdc25 phosphatases are key regulators of the G1/S and G2/M transitions. If you observe cell cycle arrest at a different phase, it might indicate an off-target effect of DA-3003-2.
Troubleshooting Workflow:
Caption: Workflow to investigate unexpected cell cycle effects of DA-3003-2.
Detailed Protocol: Profiling against a panel of kinases/phosphatases
-
Select a panel: Choose a diverse panel of kinases and phosphatases, especially those with structural similarity to the Cdc25 active site.
-
In vitro activity assays: Use a reputable service or in-house assays (e.g., using fluorescent or radioactive substrates) to determine the IC50 of DA-3003-2 against each enzyme in the panel.
-
Data Analysis: Compare the IC50 values. A significantly lower IC50 for Cdc25 compared to other enzymes indicates high selectivity.
Hypothetical Selectivity Data for DA-3003-2:
| Target | IC50 (nM) | Selectivity (Fold vs. Cdc25A) |
| Cdc25A | 50 | 1 |
| Cdc25B | 75 | 1.5 |
| Cdc25C | 60 | 1.2 |
| PTP1B | >10,000 | >200 |
| CDK1 | >10,000 | >200 |
| CDK2 | >10,000 | >200 |
Issue 2: DA-3003-2 induces apoptosis, which is not the expected outcome.
While prolonged cell cycle arrest due to Cdc25 inhibition can lead to apoptosis, direct induction of apoptosis might be an off-target effect.
Experimental Workflow to Validate Apoptosis Pathway:
Caption: Experimental workflow to determine if apoptosis is an on-target effect.
Detailed Protocol: Rescue with a Drug-Resistant Mutant
-
Create mutant: Introduce a point mutation in the Cdc25 gene that is predicted to disrupt the binding of DA-3003-2 without affecting the phosphatase's activity.
-
Transfection: Transfect cells with a vector expressing the DA-3003-2-resistant Cdc25 mutant.
-
Treatment: Treat the transfected cells with DA-3003-2 at a concentration that normally induces apoptosis.
-
Analysis: Measure apoptosis levels (e.g., using Annexin V staining or caspase activity assays). A reduction in apoptosis in cells expressing the mutant would indicate an on-target effect.
Signaling Pathway
Cdc25 and its Role in Cell Cycle Progression:
Cdc25 phosphatases (Cdc25A, B, and C) are crucial for cell cycle progression by removing inhibitory phosphates from cyclin-dependent kinases (CDKs). This activation of CDK-cyclin complexes drives the cell through key checkpoints.
Caption: DA-3003-2 inhibits Cdc25, leading to cell cycle arrest.
issues with DA 3003-2 stability in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the common challenges encountered when working with DA 3003-2 in aqueous solutions. The information is designed to help you troubleshoot issues related to solubility and stability, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: this compound, a quinoline-5,8-dione derivative, exhibits poor water solubility. Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I solve this?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The simplest approach is to reduce the final working concentration of this compound in your assay.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible, ideally below 0.5%, to minimize both precipitation and potential cytotoxicity.
-
Use a Co-solvent: In some instances, a mixture of solvents can improve solubility.
-
Employ Surfactants or Cyclodextrins: These agents can help create more stable formulations by forming micelles or inclusion complexes.
-
Gentle Warming and Agitation: Pre-warming your aqueous medium to 37°C and vortexing while adding the DMSO stock solution can aid in dispersion and prevent immediate precipitation.
Q3: How should I store my this compound stock solutions to ensure stability?
A3: To minimize degradation, store stock solutions of this compound at -20°C or -80°C. It is highly recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. For light-sensitive compounds, use amber vials or wrap them in foil.
Q4: I am observing inconsistent results in my experiments. Could this be related to the stability of this compound in my aqueous assay medium?
A4: Yes, inconsistent results can be a sign of compound instability. Quinoline-5,8-diones can be susceptible to degradation under certain conditions. It is crucial to prepare fresh dilutions of this compound in your aqueous medium for each experiment from a frozen stock. If you suspect degradation, it is advisable to perform a stability study under your specific experimental conditions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Visible Precipitate in Aqueous Solution | Poor aqueous solubility of this compound. | 1. Prepare a fresh, concentrated stock solution in 100% DMSO. 2. Pre-warm the aqueous buffer to 37°C before adding the stock solution. 3. Add the DMSO stock dropwise to the aqueous buffer while vortexing. 4. Consider using a solubility enhancer like SBE-β-CD. |
| Loss of Compound Activity Over Time | Degradation of this compound in the aqueous medium. | 1. Prepare fresh working solutions for each experiment. 2. Minimize the exposure of the aqueous solution to light. 3. Perform a time-course experiment to determine the stability window of this compound under your assay conditions. |
| High Background in Assay | Formation of compound aggregates. | 1. Visually inspect the solution for any turbidity. 2. Use a brief sonication step after diluting the stock solution into the aqueous buffer. 3. Filter the final working solution through a 0.22 µm syringe filter. |
| Inconsistent IC50 Values | Variability in the preparation of stock or working solutions. | 1. Ensure the stock solution is completely dissolved and homogenous before making dilutions. 2. Use calibrated pipettes for accurate dilutions. 3. Prepare a large batch of the stock solution to be used across multiple experiments to reduce variability. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 321.76 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of this compound, this would be approximately 31.08 µL.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, use a brief sonication step (5-10 minutes in a water bath sonicator).
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. A stability-indicating analytical method, such as HPLC, is required to quantify the remaining parent compound and detect degradation products.
Materials:
-
This compound stock solution in DMSO
-
1 M HCl (for acidic hydrolysis)
-
1 M NaOH (for basic hydrolysis)
-
3% Hydrogen Peroxide (H₂O₂ - for oxidative degradation)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
pH meter
-
Incubator and photostability chamber
Procedure:
-
Preparation of Stressed Samples:
-
Acidic Hydrolysis: Dilute the this compound stock solution in 0.1 M HCl to a final concentration of approximately 100 µM.
-
Basic Hydrolysis: Dilute the this compound stock solution in 0.1 M NaOH to a final concentration of approximately 100 µM.
-
Oxidative Degradation: Dilute the this compound stock solution in 3% H₂O₂ to a final concentration of approximately 100 µM.
-
Thermal Degradation: Dilute the this compound stock solution in an aqueous buffer (pH 7.4) to a final concentration of approximately 100 µM.
-
Photodegradation: Prepare a solution as for thermal degradation and expose it to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Sample: Prepare a solution as for thermal degradation and keep it protected from light at a controlled room temperature.
-
-
Incubation:
-
Incubate the acidic, basic, oxidative, and thermal samples at an elevated temperature (e.g., 40-60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Incubate the photostability sample according to the specific guidelines.
-
-
Sample Analysis:
-
At each time point, take an aliquot from each stressed and control sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor the peak area of the parent this compound and the appearance of any new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Analyze the chromatograms for the formation of degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: this compound inhibits Cdc25, leading to G2/M cell cycle arrest.
Validation & Comparative
A Comparative Guide to Confirming G2/M Arrest Induced by DA 3003-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DA 3003-2, a selective Cdc25 phosphatase inhibitor, with an alternative agent for inducing G2/M cell cycle arrest. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying signaling pathways and experimental workflows to assist researchers in their cell cycle studies.
This compound is a potent and selective inhibitor of Cdc25 phosphatases, which are crucial regulators of cell cycle progression.[1][2] Overexpression of Cdc25 is common in various cancers, making it an attractive target for anticancer therapies.[3][4][5] this compound exerts its effect by inducing cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation.[1][6]
Comparative Performance of G2/M Arresting Agents
The efficacy of this compound in inducing G2/M arrest has been demonstrated in the human prostate cancer cell line, PC-3. Its performance is compared here with its congener, NSC 672121, another Cdc25 inhibitor. The data highlights the concentration-dependent effects of these compounds on cell viability and cell cycle distribution.
| Compound | Mechanism of Action | Cell Line | Concentration | Key Results |
| This compound | Cdc25 Phosphatase Inhibitor | PC-3 | 5 µM | IC50 for antiproliferative activity.[1][7] |
| PC-3 | 10 µM (IC70) | Significant accumulation of cells in the G2/M phase after 24 hours.[3][7] | ||
| PC-3 | 5, 10 µM | Increased expression of phosphorylated Tyr15 on Cdc2.[1][6] | ||
| NSC 672121 | Non-specific Cdc25 Inhibitor | PC-3 | ~10 µM | IC50 for antiproliferative activity.[3][7] |
| PC-3 | 20 µM (IC70) | Accumulation of cells in the G2/M phase after 24 hours.[3][7] |
Signaling Pathway of this compound-Induced G2/M Arrest
The transition from the G2 to the M phase of the cell cycle is critically dependent on the activation of the Cyclin B1/Cdk1 (Cdc2) complex. This activation requires the dephosphorylation of inhibitory phosphates on Cdk1 by Cdc25 phosphatases. This compound inhibits Cdc25, leading to the hyperphosphorylation and inactivation of the Cyclin B1/Cdk1 complex, thereby arresting the cell cycle at the G2/M checkpoint.[3][4][7]
Caption: Mechanism of this compound-induced G2/M cell cycle arrest.
Experimental Workflow for Confirmation
Confirming G2/M arrest involves a multi-faceted approach, starting with assessing the compound's effect on cell proliferation, followed by direct analysis of cell cycle distribution and the status of key regulatory proteins.
Caption: Experimental workflow for validating drug-induced G2/M arrest.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Culture human prostate cancer cells (PC-3) in an appropriate medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed cells in 6-well plates or 100 mm dishes to achieve 70-80% confluency at the time of treatment.
-
Treatment: Treat asynchronous cells with this compound (e.g., at 5 µM and 10 µM) or a vehicle control (e.g., DMSO) for 24 hours.
Cell Cycle Analysis by Flow Cytometry
-
Harvesting: After treatment, collect both floating and adherent cells. Wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer. The DNA content, measured by PI fluorescence, allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for G2/M Regulatory Proteins
-
Cell Lysis: Wash treated cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the total protein concentration of the lysates using a Bradford or BCA protein assay.[7]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[7]
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key G2/M proteins (e.g., anti-phospho-Cdc2 (Tyr15), anti-Cdc2, anti-Cyclin B1) overnight at 4°C. A loading control (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[7] An increase in the phospho-Cdc2 (Tyr15) signal relative to total Cdc2 confirms the inhibitory action on the G2/M transition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 383907-47-9 | TargetMol | Biomol.com [biomol.com]
- 3. G2/M accumulation in prostate cancer cell line PC-3 is induced by Cdc25 inhibitor 7-chloro-6-(2-morpholin-4-ylethylamino) quinoline-5, 8-dione (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. G2/M accumulation in prostate cancer cell line PC-3 is induced by Cdc25 inhibitor 7-chloro-6-(2-morpholin-4-ylethylamino) quinoline-5, 8-dione (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of DA 3003-2 and NSC 672121 in Prostate Cancer Cells
A detailed guide for researchers on the differential effects and mechanisms of two prominent Cdc25 phosphatase inhibitors in prostate cancer cell lines.
This guide provides a comprehensive comparison of two Cdc25 phosphatase inhibitors, DA 3003-2 and NSC 672121, based on their activity in the human prostate cancer cell line, PC-3. The information presented is collated from published experimental data to assist researchers in drug development and cancer biology in understanding the nuances of these compounds.
Performance and Efficacy
This compound, a quinoline-based compound, and NSC 672121, a naphthoquinone, both function as inhibitors of Cdc25 phosphatases, key regulators of the cell cycle.[1][2] Their inhibitory action leads to cell cycle arrest, providing a therapeutic avenue for cancers characterized by uncontrolled cell proliferation, such as prostate cancer.[1]
Cytotoxicity in PC-3 Cells
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. In comparative studies using the PC-3 prostate cancer cell line, this compound has demonstrated a higher potency than NSC 672121.[1][2]
| Compound | Cell Line | IC50 Value |
| This compound | PC-3 | ~5 µM |
| NSC 672121 | PC-3 | ~10 µM |
This table summarizes the IC50 values of this compound and NSC 672121 in the PC-3 human prostate cancer cell line as determined by the MTT assay.
Effect on Cell Cycle Progression
Both compounds induce cell cycle arrest at the G2/M phase in asynchronous PC-3 cells. However, consistent with its lower IC50 value, this compound achieves this effect at a lower concentration than NSC 672121. Treatment of PC-3 cells for 24 hours with 10 µM this compound or 20 µM NSC 672121, concentrations representing their respective IC70 values, resulted in a significant accumulation of cells in the G2/M phase.
Mechanism of Action
The primary mechanism of action for both this compound and NSC 672121 is the inhibition of Cdc25 phosphatases. These enzymes are responsible for dephosphorylating and activating cyclin-dependent kinases (Cdks), which are essential for cell cycle transitions. By inhibiting Cdc25, these compounds prevent the activation of the Cdk1 (also known as Cdc2)-cyclin B1 complex, which is crucial for entry into mitosis.
This inhibition leads to the hyperphosphorylation of Cdc2 on its tyrosine 15 residue (Tyr15). The phosphorylated form of Cdc2 is inactive, resulting in the observed G2/M arrest. Studies have confirmed that treatment with this compound leads to the hyperphosphorylation of Cdc2 Tyr15 within both cyclin B1 and cyclin A complexes in PC-3 cells. Notably, this compound does not appear to alter the protein expression levels of Cdc25s, cyclins, or Cdks.
Caption: G2/M checkpoint signaling pathway and the inhibitory action of this compound and NSC 672121.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and NSC 672121.
Cell Culture
The PC-3 human prostate cancer cell line was utilized for these experiments. The cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum. The cultures were incubated at 37°C in a humidified atmosphere containing 5% CO2.
MTT Assay for Cell Viability
The cytotoxicity of this compound and NSC 672121 was determined using a microtiter-based 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: PC-3 cells were seeded into 96-well microtiter plates at a density of 4 x 10³ cells per well.
-
Incubation: The plates were cultured for 24 hours to allow for cell attachment.
-
Drug Exposure: The cells were then continuously exposed to a range of concentrations (0.3–30 µM) of either this compound or NSC 672121 for 48 hours. The compounds were solubilized in dimethyl sulfoxide (B87167) (DMSO), with the final DMSO concentration in the cell culture medium kept below 0.1%.
-
MTT Addition and Incubation: Following the drug treatment period, the MTT reagent was added to each well. The plates were incubated to allow for the reduction of MTT by metabolically active cells into a purple formazan (B1609692) product.
-
Spectrophotometric Measurement: The formazan crystals were solubilized, and the absorbance was measured spectrophotometrically at a wavelength of 540 nm. Cell viability was calculated as a percentage of the untreated control cells.
Caption: Experimental workflow for the MTT cell viability assay.
Cell Cycle Analysis
To determine the effect of the compounds on cell cycle distribution, asynchronous PC-3 cells were treated with this compound or NSC 672121. The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) was then analyzed, likely using flow cytometry after staining the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide. Although the specific protocol for cell cycle analysis was not detailed in the primary source, it is a standard technique in cell biology.
Conclusion
Both this compound and NSC 672121 are effective inhibitors of Cdc25 phosphatases, leading to G2/M cell cycle arrest in PC-3 prostate cancer cells. However, the available data indicates that this compound is a more potent cytotoxic agent, with an IC50 value approximately two-fold lower than that of NSC 672121. This suggests that this compound may be a more efficient candidate for further development as a therapeutic agent for prostate cancer. The detailed experimental protocols provided herein should enable researchers to replicate and build upon these findings.
References
- 1. G2/M accumulation in prostate cancer cell line PC-3 is induced by Cdc25 inhibitor 7-chloro-6-(2-morpholin-4-ylethylamino) quinoline-5, 8-dione (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G2/M accumulation in prostate cancer cell line PC-3 is induced by Cdc25 inhibitor 7-chloro-6-(2-morpholin-4-ylethylamino) quinoline-5, 8-dione (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Selectivity of Phosphatase-Targeted Compounds: A Comparative Guide
A comprehensive analysis of the selectivity profile of a given compound against a panel of phosphatases is crucial for its development as a specific and effective therapeutic agent. While a search for the specific compound "DA-3003-2" did not yield any publicly available information regarding its phosphatase selectivity profile, this guide will serve as a template for evaluating such a profile for any hypothetical or novel phosphatase-targeting molecule. For illustrative purposes, we will use the well-characterized Protein Phosphatase 2A (PP2A) as our primary target of interest.
Protein Phosphatase 2A (PP2A) is a family of essential serine/threonine phosphatases that play a critical role in regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1][2][3] The dysregulation of PP2A activity is implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention.[1][2][4] Small molecules that can modulate PP2A activity, either as activators or inhibitors, hold significant promise as potential therapeutics.
A key challenge in developing drugs that target phosphatases is achieving selectivity. The human genome encodes a large number of phosphatases with highly conserved catalytic domains, leading to a high risk of off-target effects. Therefore, a thorough assessment of a compound's selectivity across a panel of related and unrelated phosphatases is a mandatory step in its preclinical evaluation.
Comparative Selectivity Profile
To illustrate how the selectivity of a compound is presented, the following table provides a hypothetical selectivity profile for a fictional PP2A activator, termed "Compound X," against a panel of other serine/threonine phosphatases. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the phosphatase activity. In the context of an activator, a similar measure (e.g., AC50 or EC50, the concentration for 50% activation) would be used for the primary target. For this example, we will assume Compound X has some inhibitory effects on other phosphatases at higher concentrations.
| Phosphatase | Target Class | IC50 (nM) for Compound X |
| PP2A | Ser/Thr Phosphatase (Primary Target) | 50 (AC50) |
| PP1 | Ser/Thr Phosphatase | >10,000 |
| PP2B (Calcineurin) | Ser/Thr Phosphatase | 8,500 |
| PP4 | Ser/Thr Phosphatase | >10,000 |
| PP5 | Ser/Thr Phosphatase | 6,200 |
| PTP1B | Tyr Phosphatase | >50,000 |
| SHP2 | Tyr Phosphatase | >50,000 |
| CDC25B | Dual-Specificity Phosphatase | >50,000 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols for Selectivity Profiling
The determination of a compound's selectivity profile involves in vitro enzymatic assays. A typical workflow is described below.
In Vitro Phosphatase Activity Assay
Objective: To determine the concentration-dependent effect of a test compound on the activity of a panel of purified phosphatases.
Materials:
-
Purified recombinant phosphatases (e.g., PP2A, PP1, PP2B, etc.)
-
Phosphatase-specific substrates (e.g., a phosphopeptide)
-
Assay buffer
-
Test compound (e.g., "Compound X") dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., a reagent that detects free phosphate)
-
Microplate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer.
-
Reaction Mixture: The purified phosphatase and the test compound at various concentrations are pre-incubated in the assay buffer in the wells of a microplate.
-
Initiation of Reaction: The phosphatase-specific substrate is added to each well to start the enzymatic reaction.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).
-
Termination and Detection: The reaction is stopped, and the amount of product (e.g., free phosphate) is measured using a detection reagent. The signal is read using a microplate reader.
-
Data Analysis: The phosphatase activity at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The data is then plotted as percent activity versus compound concentration, and the IC50 (or AC50/EC50) value is determined by fitting the data to a dose-response curve.
Visualizing Experimental and Biological Pathways
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for assessing phosphatase selectivity and the central role of PP2A in a key signaling pathway.
The dephosphorylation of AKT and its downstream targets, such as FOXO3a, by PP2A is a critical mechanism for controlling cell survival and proliferation.[3] An activator of PP2A would enhance this dephosphorylation, leading to the activation of FOXO3a and the transcription of genes that promote apoptosis and cell cycle arrest, which is a desirable outcome in cancer therapy.
References
- 1. Targeting protein phosphatase PP2A for cancer therapy: development of allosteric pharmaceutical agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of PP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Phosphatase 2A Reactivates FOXO3a through a Dynamic Interplay with 14-3-3 and AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Activators of Protein Phosphatase 2A Display Broad Antitumor Activity Mediated by Dephosphorylation of MYBL2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinone-Based Cdc25 Inhibitors: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of prominent quinone-based inhibitors targeting the Cdc25 family of phosphatases. This analysis is supported by experimental data on inhibitory potency, selectivity, and cellular effects, alongside detailed methodologies for key assays.
The Cell division cycle 25 (Cdc25) phosphatases are crucial regulators of the cell cycle, activating cyclin-dependent kinases (CDKs) to drive transitions between different phases.[1][2] Their overexpression in numerous cancers makes them an attractive target for anticancer drug development.[1] Among the various classes of Cdc25 inhibitors, quinone-based compounds have emerged as a significant and potent group. This guide focuses on a comparative analysis of four notable quinone-based Cdc25 inhibitors: NSC 663284, IRC-083864, BN82685, and Menadione (Vitamin K3).
Performance Comparison of Quinone-Based Cdc25 Inhibitors
The inhibitory activities of these compounds against the three Cdc25 isoforms (A, B, and C) are summarized below. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition in vitro), has been compiled from various studies.
| Inhibitor | Cdc25A IC50 | Cdc25B IC50 | Cdc25C IC50 | Selectivity Notes | Mechanism of Action |
| NSC 663284 | ~29 nM (Ki) | ~95 nM (Ki), 0.21 µM | ~89 nM (Ki) | >20-fold selective for Cdc25B over VHR and >450-fold over PTP1B.[3] | Irreversible, mixed competitive.[3] |
| IRC-083864 | ~23 nM | ~26 nM (B2), ~53 nM (B3) | ~23 nM | Potent against all isoforms. | Irreversible.[4] |
| BN82685 | ~250 nM | ~250 nM | ~170 nM | Broad-spectrum Cdc25 inhibitor. | Irreversible.[4] |
| Menadione | - | - | ~18.8-19 µM | Also inhibits mitochondrial DNA polymerase γ.[5] | Redox cycling, ROS generation. |
Signaling Pathway and Experimental Workflow
To understand the context of Cdc25 inhibition, it is crucial to visualize the signaling pathway they regulate and the experimental workflow used to assess their inhibition.
References
- 1. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic Targeting the Cell Division Cycle 25 (CDC25) Phosphatases in Human Acute Myeloid Leukemia — The Possibility to Target Several Kinases through Inhibition of the Various CDC25 Isoforms [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
Validating DA 3003-2 Target Engagement in Living Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of DA 3003-2, a selective inhibitor of Cdc25 phosphatases, in living cells. We will explore the performance of this compound against other Cdc25 inhibitors and detail experimental protocols for key validation assays.
Introduction to this compound and its Target: Cdc25 Phosphatases
This compound is a quinoline-based small molecule that has been identified as a potent and selective inhibitor of the cell division cycle 25 (Cdc25) family of dual-specificity phosphatases.[1][2] Cdc25 phosphatases (Cdc25A, Cdc25B, and Cdc25C) are crucial regulators of the cell cycle. They activate cyclin-dependent kinases (CDKs) by removing inhibitory phosphate (B84403) groups, thereby driving the cell through critical checkpoints.[1] Overexpression of Cdc25 phosphatases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
This compound exerts its anti-proliferative effects by inhibiting Cdc25, which leads to the hyperphosphorylation of CDK1 (also known as Cdc2) at tyrosine 15 (Tyr15).[1] This sustained inhibitory phosphorylation prevents the activation of the Cdk1/Cyclin B complex, causing cells to arrest in the G2/M phase of the cell cycle.[1]
Comparison of this compound with Alternative Cdc25 Inhibitors
The efficacy of a targeted therapeutic is benchmarked by its potency and selectivity. Below is a comparison of this compound with other known Cdc25 inhibitors based on their half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki).
| Compound | Target(s) | IC50 (µM) | Ki (nM) | Cell Line(s) | Reference(s) |
| This compound | Cdc25B | ~5 | - | PC-3 (Prostate) | |
| NSC 663284 | Cdc25A, B, C | 0.2 - 35 | 29 (Cdc25A), 95 (Cdc25B2), 89 (Cdc25C) | Various | |
| NSC 672121 | Cdc25 | ~10 | - | PC-3 (Prostate) | |
| BN82002 | Cdc25A, B, C | - | - | TNBC cells | |
| NSC 95397 | Cdc25 | 9.9 - 18.6 | - | Colon cancer cells |
Validating Target Engagement in Living Cells: Methodologies
Confirming that a compound like this compound directly interacts with its intended target, Cdc25, within the complex environment of a living cell is a critical step in drug development. Several biophysical and biochemical methods can be employed for this purpose.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to monitor drug-target engagement in intact cells and tissues. The principle is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target, the resulting complex is often more resistant to heat-induced denaturation.
Experimental Workflow for Cdc25 CETSA:
CETSA Workflow for Cdc25.
Detailed Protocol for Cdc25 CETSA:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., PC-3 prostate cancer cells) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heating Step:
-
Harvest and wash the cells, then resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C).
-
-
Cell Lysis:
-
Lyse the cells using repeated freeze-thaw cycles or a lysis buffer containing protease inhibitors.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Quantification of Soluble Cdc25:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble Cdc25 protein by Western blotting using a specific anti-Cdc25 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized intensity of soluble Cdc25 against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Alternative Method: Immunoblotting for Phospho-Cdk1 (Tyr15)
A more indirect but highly relevant method to confirm the cellular activity of this compound is to measure the phosphorylation status of its downstream target, Cdk1. As this compound inhibits Cdc25, the levels of phosphorylated Cdk1 (Tyr15) are expected to increase.
Experimental Workflow:
Workflow for Phospho-Cdk1 Analysis.
Detailed Protocol for Phospho-Cdk1 Immunoblotting:
-
Cell Treatment and Lysis:
-
Treat cells with this compound for the desired time points and concentrations.
-
Lyse the cells in a buffer that preserves phosphorylation states (containing phosphatase inhibitors).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane and then incubate with a primary antibody specific for phospho-Cdk1 (Tyr15).
-
Subsequently, probe the same membrane with an antibody for total Cdk1 as a loading control.
-
-
Detection and Analysis:
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Quantify the band intensities and calculate the ratio of phospho-Cdk1 to total Cdk1. An increase in this ratio upon treatment with this compound confirms target engagement and downstream pathway modulation.
-
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound, leading to cell cycle arrest.
This compound inhibits Cdc25, leading to G2/M arrest.
Conclusion
Validating the direct engagement of this compound with Cdc25 in living cells is essential for its development as a targeted cancer therapeutic. The Cellular Thermal Shift Assay provides a direct and robust method for confirming this interaction. Complementary techniques, such as monitoring the phosphorylation of downstream targets like Cdk1, offer valuable insights into the compound's mechanism of action and cellular efficacy. The comparative data presented here positions this compound as a potent Cdc25 inhibitor and underscores the importance of rigorous target validation in drug discovery.
References
DA 3003-2: An In-Depth Look at a Selective Cdc25 Phosphatase Inhibitor
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a small molecule inhibitor is paramount. This guide provides a comprehensive overview of DA 3003-2 (also known as NSC663285), a potent inhibitor of the Cell Division Cycle 25 (Cdc25) family of phosphatases. While the primary targets of this compound are not kinases, its activity has significant downstream consequences for key cell cycle kinases.
This compound is a quinoline-5,8-dione derivative that has demonstrated potent antiproliferative activity in cancer cell lines.[1] Its mechanism of action is centered on the inhibition of Cdc25 phosphatases, dual-specificity enzymes that are crucial for cell cycle progression.[2][3]
Primary Target and Mechanism of Action
Cdc25 phosphatases (Cdc25A, Cdc25B, and Cdc25C) function by removing inhibitory phosphate (B84403) groups from cyclin-dependent kinases (CDKs), thereby activating them and allowing the cell cycle to proceed. This compound selectively inhibits this phosphatase activity.[1][4] The consequence of Cdc25 inhibition by this compound is the accumulation of hyperphosphorylated, inactive CDK complexes.[2][3] Specifically, treatment of cells with this compound leads to increased phosphorylation of Cdc2 (Cdk1) on Tyrosine 15.[1][3] This prevents the activation of the Cdk1/Cyclin B complex, which is essential for entry into mitosis, resulting in a cell cycle arrest at the G2/M phase.[1][2][3]
Cross-Reactivity with Cell Cycle Kinases: A Data Gap
A comprehensive search of the scientific literature did not yield any specific studies detailing the cross-reactivity profile of this compound against a panel of cell cycle kinases. The available research has primarily focused on its intended activity as a Cdc25 phosphatase inhibitor and its downstream effects on the cell cycle.
While other molecules with a quinoline (B57606) core structure have been investigated as kinase inhibitors, this information is not directly applicable to this compound. Without experimental data from kinase profiling assays, a quantitative comparison of this compound's activity against other cell cycle kinases cannot be provided.
Experimental Protocols
The primary method to determine the cross-reactivity of an inhibitor like this compound against a panel of kinases is through biochemical kinase assays. A general workflow for such an experiment is outlined below.
Protocol for a Biochemical Kinase Assay (General Example):
-
Reagents and Materials:
-
Purified recombinant cell cycle kinases.
-
Specific peptide or protein substrates for each kinase.
-
Adenosine triphosphate (ATP).
-
This compound at various concentrations.
-
Assay buffer (typically containing MgCl2, DTT, and a buffering agent like HEPES).
-
A detection system, such as ADP-Glo™ (Promega) or LanthaScreen™ TR-FRET (Thermo Fisher Scientific).
-
Multi-well microplates.
-
-
Procedure:
-
A solution of each kinase is prepared in the assay buffer.
-
The kinase solution is added to the wells of a microplate.
-
This compound is added to the wells at a range of concentrations (typically a serial dilution). A control with no inhibitor (DMSO vehicle) is also included.
-
The reaction is initiated by adding a mixture of the kinase-specific substrate and ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Following incubation, the detection reagent is added to each well to measure the extent of the kinase reaction (e.g., by quantifying the amount of ADP produced).
-
The signal is read using a plate reader.
-
-
Data Analysis:
-
The percentage of kinase inhibition for each concentration of this compound is calculated relative to the control.
-
The data is plotted, and the half-maximal inhibitory concentration (IC50) is determined for each kinase that shows significant inhibition.
-
Conclusion
This compound is a well-characterized, selective inhibitor of Cdc25 phosphatases, leading to G2/M cell cycle arrest through the indirect modulation of Cdk1 activity. While this mechanism is established, there is a notable absence of publicly available data on the direct cross-reactivity of this compound with other cell cycle kinases. To fully understand the selectivity and potential off-target effects of this compound, comprehensive kinase profiling using standardized biochemical assays would be required. Researchers interested in utilizing this compound should be aware of its defined mechanism of action while also noting the current limitations in our understanding of its potential interactions with the broader kinome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. G2/M accumulation in prostate cancer cell line PC-3 is induced by Cdc25 inhibitor 7-chloro-6-(2-morpholin-4-ylethylamino) quinoline-5, 8-dione (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G2/M accumulation in prostate cancer cell line PC-3 is induced by Cdc25 inhibitor 7-chloro-6-(2-morpholin-4-ylethylamino) quinoline-5, 8-dione (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Assessing the Specificity of DA 3003-2 as a Cdc25B2 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cdc25B2 inhibitor DA 3003-2 with other known Cdc25 inhibitors. The objective is to assess the specificity of this compound, supported by available experimental data, detailed protocols, and visual diagrams of relevant pathways and workflows.
Executive Summary
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the available quantitative data for this compound and other key Cdc25 inhibitors. The data for this compound is primarily cellular, while for other compounds, direct enzymatic inhibition constants (IC50 or Ki) are available, providing a basis for specificity comparison.
| Inhibitor | Target | IC50 / Ki (nM) | Other Phosphatases (IC50 in µM) | Reference |
| This compound | PC-3 cells | ~5,000 (cellular IC50) | More selective vs. VHR & PTP1B | [1] |
| NSC 663284 | Cdc25A | 29 (Ki) | VHR: 4.0, PTP1B: >100 | [2][3] |
| Cdc25B2 | 95 (Ki), 210 (IC50) | [2] | ||
| Cdc25C | 89 (Ki) | [2] | ||
| NSC 95397 | Cdc25A | 32 (Ki), 22.3 (IC50) | VHR & PTP1B: >125-fold selective | |
| Cdc25B | 96 (Ki), 125 (IC50) | |||
| Cdc25C | 40 (Ki), 56.9 (IC50) | |||
| BN82002 | Cdc25A | 2,400 (IC50) | CD45: ~20-fold selective | |
| Cdc25B2 | 3,900 (IC50) | |||
| Cdc25C | 5,400 (IC50) | |||
| M5N36 | Cdc25A | 150 (IC50) | - | |
| Cdc25B | 190 (IC50) | |||
| Cdc25C | 60 (IC50) |
Experimental Protocols
In Vitro Cdc25 Phosphatase Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against Cdc25 phosphatases.
Materials:
-
Recombinant human Cdc25A, Cdc25B, and Cdc25C enzymes
-
Phosphatase substrate: 3-O-methylfluorescein phosphate (B84403) (OMFP) or a physiological substrate like phosphorylated Cdk1/cyclin B.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM TCEP.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
96-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Add the recombinant Cdc25 enzyme to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the substrate (e.g., OMFP).
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Cdc25 Signaling Pathway
The following diagram illustrates the central role of Cdc25 phosphatases in cell cycle regulation, a key pathway targeted by inhibitors like this compound.
References
In Vitro and In Vivo Correlation of DA-3003-2 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activity of DA-3003-2, a potent and selective Cdc25 inhibitor, and addresses the current landscape of its in vivo evaluation. While in vitro data highlights its potential as an anti-cancer agent, particularly for prostate cancer, a direct in vitro and in vivo correlation is currently hampered by the absence of publicly available in vivo studies on DA-3003-2. This document summarizes the existing experimental data, provides detailed methodologies for key in vitro experiments, and visually represents the associated biological pathways and workflows.
Overview of DA-3003-2
DA-3003-2, also known as NSC663285, is a small molecule inhibitor of the Cell Division Cycle 25 (Cdc25) family of dual-specificity phosphatases. These enzymes are crucial regulators of the cell cycle, and their overexpression is implicated in various cancers, making them a key target for anti-cancer drug development. DA-3003-2 has demonstrated antiproliferative activity in prostate cancer cell lines by inducing cell cycle arrest at the G2/M phase.
Data Presentation: In Vitro Activity of DA-3003-2
The following table summarizes the quantitative data available for the in vitro activity of DA-3003-2, specifically in the PC-3 human prostate cancer cell line.
| Parameter | Cell Line | Value | Effect |
| IC50 | PC-3 | 5 µM | Antiproliferative activity |
| Cell Cycle Arrest | PC-3 | - | G2/M phase arrest |
Note: As of the latest literature review, no in vivo data for DA-3003-2 (NSC663285) has been published. Therefore, a direct in vitro-in vivo correlation cannot be established at this time. The subsequent sections will focus on the detailed protocols for the in vitro assays and the known signaling pathway of Cdc25 inhibitors.
Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of DA-3003-2 in the PC-3 cell line.
1. Cell Culture:
- PC-3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
- Cells are seeded into 96-well plates at a density of 5 x 103 cells per well and incubated for 24 hours to allow for attachment.
3. Compound Treatment:
- DA-3003-2 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- Serial dilutions of DA-3003-2 are prepared in the culture medium.
- The medium in the wells is replaced with the medium containing various concentrations of DA-3003-2. A vehicle control (medium with the solvent) is also included.
4. Incubation:
- The plates are incubated for 48-72 hours.
5. MTT Assay:
- After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for another 4 hours at 37°C.
- The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
6. Data Analysis:
- The absorbance is measured at 570 nm using a microplate reader.
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol describes the method to analyze the effect of DA-3003-2 on the cell cycle distribution of PC-3 cells.
1. Cell Treatment:
- PC-3 cells are seeded in 6-well plates and treated with DA-3003-2 at its IC50 concentration (and other relevant concentrations) for 24-48 hours.
2. Cell Harvesting and Fixation:
- Cells are harvested by trypsinization and washed with ice-cold phosphate-buffered saline (PBS).
- The cell pellet is resuspended in 1 mL of ice-cold PBS.
- While vortexing gently, 4 mL of ice-cold 70% ethanol (B145695) is added dropwise to fix the cells.
- The fixed cells are stored at -20°C for at least 2 hours.
3. Staining:
- The fixed cells are centrifuged, and the ethanol is removed.
- The cell pellet is washed with PBS and then resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
- The cells are incubated in the dark at room temperature for 30 minutes.
4. Flow Cytometry:
- The DNA content of the stained cells is analyzed using a flow cytometer.
- The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Mandatory Visualizations
Signaling Pathway of Cdc25 Inhibition
Safety Operating Guide
Safe Disposal of DA 3003-2: A Guide for Laboratory Professionals
Researchers and scientists handling DA 3003-2 must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step instructions for the safe disposal of this compound, in line with established safety protocols.
Key Disposal Information
Based on the Safety Data Sheet (SDS) for this compound, the compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, it is designated as "for research use only - Not for human or veterinary diagnostic or therapeutic use."[1] The SDS further indicates a water hazard class 1 (Self-assessment), meaning it is slightly hazardous for water.[1] Therefore, allowing undiluted product or large quantities to reach ground water, water courses, or sewage systems should be avoided.[1]
| Parameter | Guideline | Citation |
| Small Quantities | Can be disposed of with household waste. | [1] |
| Uncleaned Packagings | Disposal must be made according to official regulations. | [1] |
| Environmental Precaution | Do not allow to enter sewers/ surface or ground water. | [1] |
Disposal Protocol for this compound
This protocol outlines the recommended steps for disposing of this compound and its containers.
1. Personal Protective Equipment (PPE):
-
Before handling, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
2. Waste Classification:
-
Small Quantities of Uncontaminated this compound: For minor residues or spills that have been safely absorbed, disposal with general laboratory waste may be permissible, aligning with the "household waste" recommendation.[1] Always consult your institution's specific guidelines for chemical waste.
-
Large Quantities or Contaminated Waste: Any significant amount of this compound, or materials heavily contaminated with it, should be treated as chemical waste.
3. Container Decontamination and Disposal:
-
Triple Rinsing: Empty containers of this compound must be triple-rinsed with an appropriate solvent in which this compound is soluble, such as DMSO or dimethylformamide.[2]
-
Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as hazardous or chemical waste, in accordance with institutional and local regulations.[3] Subsequent rinses may also require collection depending on local rules.
-
Container Disposal: After thorough rinsing and air-drying, and once all labels are defaced or removed, the container may be disposed of as regular laboratory glass or plastic waste.[3]
4. Disposal of Unused this compound:
-
Unwanted or expired this compound should be disposed of through your institution's hazardous waste management program.
-
Package the waste in a compatible and properly sealed container.
-
Label the container clearly with the full chemical name ("this compound") and any other required information as per your institution's protocol. Do not use abbreviations.[4]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound and its containers.
References
Essential Safety and Logistical Information for Handling DA 3003-2
For Immediate Use by Laboratory Personnel
This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of DA 3003-2 (NSC 663285), a Cdc25 phosphatase inhibitor. Adherence to these procedures is mandatory to ensure personnel safety and maintain experimental integrity.
Compound Identification and Properties
This compound is a potent and selective Cdc25 inhibitor with antiproliferative properties, making it a valuable tool in cancer research.[1][2][3] It has been shown to induce cell cycle arrest at the G2/M phase.[1][2] The following table summarizes its key chemical and physical properties.
| Property | Value | Source |
| CAS Number | 383907-47-9 | [4][5] |
| Molecular Formula | C₁₅H₁₆ClN₃O₃ | [2][4][6] |
| Molecular Weight | 321.8 g/mol | [4][5] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥98% | [4] |
| Solubility | DMSO: ~20 mg/mLDimethylformamide (DMF): ~30 mg/mL | [4][5] |
| Storage | Store at -20°C for long-term stability (≥4 years).[4] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] | [1][4] |
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) may indicate that this compound is not classified as hazardous, it is imperative to treat this compound as potentially hazardous until more comprehensive toxicological data is available.[4] The following PPE is mandatory when handling this compound in solid or solution form.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. The exact breakthrough time has not been determined, so it is crucial to change gloves immediately if contamination is suspected.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A standard laboratory coat must be worn at all times.
-
Respiratory Protection: While not generally required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator should be considered if there is a risk of aerosolization or if handling larger quantities.
Operational Plan: Handling and Preparation of Solutions
The following workflow outlines the standard procedure for preparing stock solutions of this compound.
Caption: Workflow for the preparation of this compound stock solutions.
Disposal Plan
As a quinone-based compound, this compound and its associated waste must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Waste Segregation and Disposal Workflow:
Caption: Procedure for the safe disposal of this compound waste.
Experimental Protocols
This compound has been shown to have antiproliferative activity and to induce G2/M cell cycle arrest in cancer cell lines.[1] Below are detailed methodologies for assessing these effects.
This protocol is for determining the concentration of this compound that inhibits cell proliferation by 50% (IC₅₀).
-
Cell Seeding: Seed cancer cells (e.g., PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at a specific concentration (e.g., 5 or 10 µM) for 24 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization, then wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing, and incubate for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the PI, which is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 383907-47-9|DC Chemicals [dcchemicals.com]
- 3. This compound | CAS 383907-47-9 | TargetMol | Biomol.com [biomol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
